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(3-Bromo-5-fluoropyridin-4-yl)methanamine Documentation Hub

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Core Science & Biosynthesis

Foundational

The Reactivity Profile and Synthetic Utility of (3-Bromo-5-fluoropyridin-4-yl)methanamine: A Technical Guide

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that demand a rigorous understanding of molecular orbital topology to be utilized effectively. (3-Bromo-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that demand a rigorous understanding of molecular orbital topology to be utilized effectively. (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9 for the free base, 2947425-84-3 for the dihydrochloride) is a prime example of such a scaffold[1]. It is a polyfunctional pyridine derivative that offers three distinct, orthogonal vectors for derivatization: a primary amine, a transition-metal-reactive bromide, and an SNAr-susceptible fluoride.

This whitepaper dissects the causality behind the reactivity of this molecule, providing self-validating experimental workflows and mechanistic insights to empower medicinal chemists and drug development professionals.

Structural Causality & Electronic Topology

To predict how (3-Bromo-5-fluoropyridin-4-yl)methanamine will behave in a reactor, we must first analyze its electronic environment. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom (N1), which withdraws electron density via both inductive and resonance effects.

  • C4-Aminomethyl (-CH₂NH₂): The methylene spacer insulates the primary amine from the electron-withdrawing effects of the pyridine ring. This renders the amine highly nucleophilic and basic, behaving similarly to a standard benzylic amine.

  • C3-Bromo (-Br): The bromine atom sits at the meta position relative to the pyridine nitrogen. While less activated toward oxidative addition than a C2 or C4 halogen, the overall electron deficiency of the fluorinated pyridine ring sufficiently lowers the LUMO to facilitate facile Pd(0) insertion during cross-coupling[2].

  • C5-Fluoro (-F): Fluorine is a highly electronegative atom that creates a strong localized dipole. In electron-deficient heterocycles, fluorine acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr)[3]. The stabilization of the anionic Meisenheimer intermediate by the pyridine nitrogen drives this reactivity.

ReactivityMap Core (3-Bromo-5-fluoropyridin-4-yl)methanamine Amine C4-Aminomethyl (Alkylation/Amidation) Core->Amine Nucleophilic Bromo C3-Bromo (Pd-Catalyzed Cross-Coupling) Core->Bromo Electrophilic Fluoro C5-Fluoro (SNAr / Displacement) Core->Fluoro Electrophilic Pyridine Pyridine N1 (Oxidation/Alkylation) Core->Pyridine Weakly Nucleophilic

Fig 1. Orthogonal reactivity nodes of (3-Bromo-5-fluoropyridin-4-yl)methanamine.

Orthogonal Functionalization: A Self-Validating Workflow

When dealing with a molecule possessing multiple reactive sites, the sequence of operations is critical. If we attempt a Suzuki-Miyaura coupling at C3 without masking the C4-amine, the basic amine will coordinate with the palladium catalyst, leading to catalyst poisoning and poor yields. Similarly, the amine can self-condense or compete as a nucleophile during SNAr at C5.

Therefore, we must employ a protection-coupling-substitution-deprotection sequence. Every protocol below includes built-in analytical checkpoints to ensure the system self-validates before proceeding to the next step.

Step 1: Amine Protection (Boc-Protection)

Causality: The tert-butyloxycarbonyl (Boc) group masks the nucleophilicity of the primary amine through steric bulk and resonance delocalization of the nitrogen lone pair into the carbonyl group, preventing catalyst poisoning in subsequent steps.

Protocol:

  • Suspend (3-Bromo-5-fluoropyridin-4-yl)methanamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et₃N, 3.0 eq) dropwise. Validation Check: The suspension should clarify as the free base is generated.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in portions.

  • Warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting material (baseline) should convert entirely to a higher Rf spot. LC-MS should confirm

    
     (for the ⁷⁹Br isotope).
    
  • Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling at C3

Causality: With the amine protected, the C3-bromide is the most reactive electrophile toward Pd(0). We utilize Pd(dppf)Cl₂, a bidentate phosphine ligand that enforces a cis geometry on the palladium center, accelerating the reductive elimination step and preventing competitive protodehalogenation[4].

Protocol:

  • Combine the Boc-protected intermediate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degas the mixture by sparging with N₂ for 10 minutes. Crucial for preventing Pd oxidation.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.

  • IPC: LC-MS analysis must show the disappearance of the brominated starting material and the emergence of the coupled product mass.

  • Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Nucleophilic Aromatic Substitution (SNAr) at C5

Causality: The introduction of an aryl group at C3 often increases the steric hindrance around the C4-amine, but the C5-fluorine remains highly accessible. Strong nucleophiles (e.g., primary amines, alkoxides, or thiolates) can attack the C5 position. The transition state is stabilized by the electron-withdrawing nature of the pyridine nitrogen[3].

Protocol:

  • Dissolve the C3-arylated intermediate (1.0 eq) in anhydrous DMF.

  • Add the desired nucleophile (e.g., morpholine, 3.0 eq) and K₂CO₃ (2.0 eq).

  • Heat to 110 °C for 16 hours. Note: SNAr at the meta position of pyridine requires thermal forcing compared to ortho/para positions.

  • IPC: Monitor via LC-MS. The displacement of fluorine results in a mass shift corresponding to the addition of the nucleophile minus 19 Da (F).

Step 4: Deprotection

Protocol:

  • Treat the fully functionalized intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.

  • IPC: LC-MS will show the loss of the Boc group (-100 Da).

  • Concentrate and lyophilize to yield the final functionalized methanamine as a TFA salt.

Workflow Step1 1. Amine Protection (Boc2O, Et3N, DCM) Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step1->Step2 Shields C4-amine Step3 3. SNAr Displacement (Nu-H, Base, Heat) Step2->Step3 Modifies C3 Step4 4. Amine Deprotection (TFA/DCM) Step3->Step4 Modifies C5

Fig 2. Self-validating synthetic workflow for orthogonal functionalization.

Quantitative Reactivity Data

To assist in experimental design, the following table summarizes the quantitative reactivity parameters and standard conditions for the three primary functionalization nodes of the (3-Bromo-5-fluoropyridin-4-yl)methanamine scaffold.

Reactive NodeReaction TypeStandard ReagentsTemp (°C)Typical Yield (%)Primary Competing Side Reaction
C4-Amine AmidationR-COOH, HATU, DIPEA, DMF20–2585–95N/A (Highly selective)
C4-Amine Reductive AminationR-CHO, NaBH(OAc)₃, DCE20–2570–85Over-alkylation (Dialkylation)
C3-Bromo Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–10065–80Protodehalogenation
C3-Bromo Buchwald-HartwigR-NH₂, Pd₂(dba)₃, Xantphos100–12050–70Catalyst poisoning by substrate
C5-Fluoro SNAr (Amine Nu)R₂NH, K₂CO₃, DMF100–13040–65Degradation at high temperatures
C5-Fluoro SNAr (Thiol Nu)R-SH, Cs₂CO₃, DMF60–8075–90Disulfide formation

Advanced Applications: Late-Stage Functionalization

Beyond standard building-block chemistry, derivatives of 3-bromo-5-fluoropyridine are increasingly utilized in advanced catalytic paradigms. For instance, the MacMillan group has demonstrated the utility of such halogenated heterocycles in photoredox-catalyzed cross-electrophile couplings, utilizing sp³ C-H bonds as latent nucleophiles[2].

Furthermore, the pyridine nitrogen itself can be oxidized to the corresponding N-oxide using m-CPBA. This transformation dramatically alters the electronic profile of the ring, activating the C2 and C6 positions for transition-metal-free C-H functionalization, a technique that has seen rapid progress in recent years[5]. Once functionalized, the N-oxide can be seamlessly reduced back to the free pyridine using phosphorus trichloride (PCl₃) or hydrogen gas over Raney Nickel.

References

  • Shaw, M. H., Shurtleff, V. W., Terrett, J. A., Cuthbertson, J. D., & MacMillan, D. W. C. (2016). Native functionality in triple catalytic cross-coupling: sp³ C-H bonds as latent nucleophiles. Science, 352(6291), 1304-1308. Retrieved from[Link]

  • Merck Sharp & Dohme Corp. (2012). Aldosterone synthase inhibitors (Patent No. WO2012148808A1). World Intellectual Property Organization.
  • Wang, K., Xu, L., & Wang, D. (2023). Recent progress in C2–H functionalization of pyridine and quinoline N-oxides. Scientia Sinica Chimica, 53, 1369–1376. Retrieved from[Link]

Sources

Exploratory

Computational Chemistry Profiling of (3-Bromo-5-fluoropyridin-4-yl)methanamine: A Technical Whitepaper

Executive Summary In modern rational drug design, the strategic decoration of heteroaromatic rings with halogens is a proven tactic for optimizing binding affinity, tuning pharmacokinetics, and blocking metabolic liabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic decoration of heteroaromatic rings with halogens is a proven tactic for optimizing binding affinity, tuning pharmacokinetics, and blocking metabolic liabilities. (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) represents a highly privileged, multi-functional pharmacophore building block[1]. By combining a basic methanamine group, an electron-withdrawing fluorine, and a polarizable bromine atom on a pyridine core, this molecule offers a dense array of orthogonal non-covalent interaction vectors.

This whitepaper provides an in-depth computational chemistry guide for profiling this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listings, focusing instead on the causality behind specific computational methodologies—ensuring that your in silico workflows are physically grounded, self-validating, and translationally relevant.

Computational Workflow Architecture

To comprehensively evaluate a halogenated pyridine, an integrated computational pipeline is required. The workflow must bridge quantum mechanics (to resolve anisotropic charge distributions) and classical mechanics (to simulate dynamic binding).

Workflow QM 1. Quantum Mechanics (DFT) Geometry & ESP Pharma 2. Pharmacophore Mapping Halogen & H-Bonds QM->Pharma ADMET 5. ADMET Prediction Drug-likeness QM->ADMET Docking 3. Molecular Docking Target Interaction Pharma->Docking MD 4. Molecular Dynamics Binding Stability Docking->MD

Fig 1. End-to-end computational chemistry workflow for halogenated pyridine derivatives.

Quantum Mechanical (QM) Profiling

The unique electronic properties of (3-Bromo-5-fluoropyridin-4-yl)methanamine cannot be accurately captured by empirical force fields alone. The selective halogenation of pyridines introduces complex inductive and mesomeric effects that dictate the molecule's reactivity and binding profile[2].

Step-by-Step DFT Methodology
  • Conformer Generation: Generate the 3D structure from its SMILES string (NCC1=C(Br)C=NC=C1F)[1].

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set.

  • ESP Mapping: Calculate the Electrostatic Potential (ESP) map to quantify the

    
    -hole on the bromine atom.
    

The Causality of the Protocol: Why use the 6-311++G(d,p) basis set? The inclusion of diffuse functions (++) is non-negotiable for this specific molecule. Fluorine is highly electronegative and holds its electron density tightly, while bromine is a large, highly polarizable atom. Without diffuse functions, the calculation will severely underestimate the depth and angular dependence of the bromine


-hole—the positive electrostatic crown critical for halogen bonding[3]. Polarization functions (d,p) are required to accurately resolve the pyramidal inversion geometry of the methanamine nitrogen.
Calculated Electronic Descriptors
QM DescriptorCalculated Value (Approx.)Mechanistic Implication
HOMO Energy -6.85 eVModerate electron-donating capacity via the amine.
LUMO Energy -1.25 eVHigh stability against nucleophilic attack.
Dipole Moment 2.84 DebyeFavorable for orienting within polar binding pockets.
Bromine

-hole
+18.5 kcal/molStrong potential to act as a halogen bond donor.

Pharmacophore Mapping & Interaction Dynamics

Understanding the spatial arrangement of interaction vectors is the foundation of rational ligand design.

Pharmacophore Core (3-Bromo-5-fluoropyridin-4-yl) methanamine PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN Fluorine Fluorine (C5) (Metabolic Shield) Core->Fluorine Bromine Bromine (C3) (Halogen Bond Donor) Core->Bromine Amine Methanamine (C4) (H-Bond Donor/Acceptor) Core->Amine

Fig 2. Pharmacophoric feature mapping of (3-Bromo-5-fluoropyridin-4-yl)methanamine.

Interaction Causality:

  • Bromine (C3): Acts as a highly directional Lewis acid. The

    
    -hole can form orthogonal halogen bonds with backbone carbonyl oxygens (C=O···Br), significantly boosting binding affinity without increasing lipophilicity disproportionately[3].
    
  • Fluorine (C5): Fluorine does not typically form halogen bonds due to its low polarizability. Instead, it exerts a strong inductive electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and shielding the adjacent carbon from cytochrome P450-mediated oxidation.

  • Methanamine (C4): At physiological pH (7.4), this primary amine is protonated, serving as a powerful hydrogen bond donor and enabling salt-bridge formations with acidic residues (e.g., Asp, Glu).

Molecular Docking & Target Interaction

Standard docking protocols often fail for halogenated heterocycles because classical scoring functions treat halogens merely as bulky, lipophilic spheres, entirely missing the electrostatic


-hole interaction[3].
Step-by-Step Docking Protocol
  • Ligand Preparation: Protonate the methanamine to its cationic state. Generate low-energy conformers.

  • Protein Preparation: Optimize the hydrogen bond network of the target protein. Ensure that backbone carbonyls are correctly oriented to act as Lewis bases.

  • Grid Generation: Define the active site bounding box.

  • Halogen-Aware Docking: Execute docking using a scoring function explicitly parameterized for halogen bonding (e.g., Schrödinger Glide XP with halogen bond terms enabled, or AutoDock Vina with custom X-bond empirical weights).

Self-Validating Check: Post-docking, measure the angle of the C–Br···O interaction. A true halogen bond is highly directional; the angle must be between 160° and 180°. If the docking pose shows an angle of <140°, the scoring function has failed to capture the


-hole and is treating the interaction as purely van der Waals.

ADMET & Physicochemical Prediction

To transition from a computational hit to a viable lead, the molecule must possess favorable pharmacokinetic properties. We utilize tools like SwissADME to evaluate the medicinal chemistry friendliness of the compound[4].

Predicted ADMET Profile

Based on established cheminformatics data[1], the physicochemical profile of (3-Bromo-5-fluoropyridin-4-yl)methanamine is highly optimal for drug discovery.

PropertyValueRule of 5 CompliancePharmacokinetic Implication
Molecular Weight 205.03 g/mol Yes (< 500)Excellent ligand efficiency potential.
LogP 1.44Yes (< 5)Balanced aqueous solubility and lipophilicity.
TPSA 38.91 ŲYes (< 140)High probability of Blood-Brain Barrier (BBB) permeation.
H-Bond Donors 1Yes (< 5)Low desolvation penalty.
H-Bond Acceptors 2Yes (< 10)Minimal promiscuous binding risk.
Rotatable Bonds 1Yes (< 10)Low entropic penalty upon target binding.

The Causality of the Data: A Topological Polar Surface Area (TPSA) of 38.91 Ų combined with a LogP of 1.44 places this building block squarely in the "sweet spot" for central nervous system (CNS) therapeutics. The single rotatable bond (the C4-methanamine linkage) ensures that the molecule is conformationally restricted, reducing the entropic penalty paid when the molecule locks into a protein binding pocket.

Molecular Dynamics (MD) Simulations

Static docking poses are hypotheses; Molecular Dynamics (MD) provides the proof. MD is required to validate whether the halogen bond and salt bridges observed in docking are stable under thermal fluctuations and explicit solvation.

Step-by-Step MD Methodology
  • Parameterization: Use the General AMBER Force Field (GAFF2) for the ligand. Critical Step: You must manually add an Extra Point (EP) charge (a massless virtual site) to the bromine atom to simulate the positive

    
    -hole. Standard point-charge models center a negative charge on the Br nucleus, which will artificially repel protein oxygen atoms during the simulation.
    
  • Solvation: Immerse the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 150 mM NaCl.

  • Equilibration: Perform 10,000 steps of energy minimization, followed by 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration at 300 K.

  • Production Run: Execute a 100 ns production simulation. Analyze the Root Mean Square Deviation (RMSD) of the ligand and the distance/angle of the Br···O=C interaction over time.

Conclusion

(3-Bromo-5-fluoropyridin-4-yl)methanamine is a sophisticated building block that requires equally sophisticated computational methods to profile accurately. By employing diffuse-function DFT to map its electronic surface, halogen-aware docking to predict binding, EP-parameterized MD to validate stability, and predictive ADMET profiling[4], researchers can fully leverage the unique orthogonal interaction vectors provided by this halogenated scaffold.

References

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. URL:[Link]

  • Mendez, L., Henriquez, G., Sirimulla, S., & Narayan, M. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1397. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL: [Link]

Sources

Foundational

Quantum Mechanical Profiling of (3-Bromo-5-fluoropyridin-4-yl)methanamine: A DFT-Driven Guide

Executive Summary (3-Bromo-5-fluoropyridin-4-yl)methanamine is a highly functionalized heterocyclic scaffold with profound implications in modern drug discovery. The orthogonal electronic effects of the bromine and fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-5-fluoropyridin-4-yl)methanamine is a highly functionalized heterocyclic scaffold with profound implications in modern drug discovery. The orthogonal electronic effects of the bromine and fluorine atoms, combined with the hydrogen-bonding capabilities of the methanamine moiety, create a complex molecular electrostatic potential (MEP). This technical guide provides a comprehensive, self-validating Density Functional Theory (DFT) protocol to elucidate the structural, electronic, and reactive properties of this molecule, bridging the gap between quantum mechanics and rational drug design.

Pharmacological Relevance and Computational Rationale

Substituted pyridines, particularly those featuring a methanamine side chain, are 1[1]. The introduction of halogens (F, Br) modulates the lipophilicity (LogP), metabolic stability, and binding affinity of the core ring.

To accurately model these effects, 2[2]. The selection of the computational level of theory is governed by strict causality:

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional provides an optimal balance between computational cost and the 3[3].

  • Basis Set (6-311++G(d,p)): Halogens possess large, polarizable electron clouds (Br) or highly concentrated electronegative densities (F). The3 of the bromine atom and the lone pairs on the nitrogen atoms[3]. Polarization functions ((d,p)) allow the atomic orbitals to distort asymmetrically, which is critical for 4[4].

  • Solvation Model (IEFPCM): Biological interactions occur in aqueous environments. Gas-phase calculations often overestimate intramolecular forces. The4[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the computational workflow must be self-validating. A localized minimum on a potential energy surface (PES) can easily be mistaken for a saddle point. The following step-by-step methodology guarantees robust data generation.

Step 1: Conformational Space Exploration
  • Generate the 3D structure of (3-Bromo-5-fluoropyridin-4-yl)methanamine.

  • Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy rotamers of the methanamine group relative to the pyridine ring.

Step 2: Geometry Optimization
  • Import the lowest-energy conformer into the quantum chemistry software (e.g., Gaussian 09/16).

  • Set the level of theory to Opt B3LYP/6-311++G(d,p).

  • Apply the IEFPCM solvation model (SCRF=(Solvent=Water)).

  • Execute the calculation to minimize the atomic coordinates until the forces on all atoms fall below the convergence threshold (typically 4.5 × 10⁻⁴ hartree/bohr).

Step 3: Frequency Calculation (The Validation Step)
  • Using the optimized geometry, run a vibrational frequency calculation (Freq) at the exact same level of theory.

  • Causality Check: Analyze the output for imaginary frequencies (negative values).

    • If zero imaginary frequencies are found:2[2].

    • If ≥1 imaginary frequencies are found: The structure is a transition state or saddle point. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

Step 4: Electronic and Wavefunction Analysis
  • Perform a single-point energy calculation on the validated geometry to5[5].

  • Generate the Molecular Electrostatic Potential (MEP) surface to map nucleophilic and electrophilic regions.

Workflow Visualization

DFT_Workflow Step1 1. Conformational Search (Molecular Mechanics) Step2 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Step1->Step2 Lowest Energy Conformer Step3 3. Frequency Calculation (Zero Imaginary Frequencies) Step2->Step3 Minimized Coordinates Step3->Step2 Imaginary Freq Detected (Re-optimize) Step4 4. Solvation Modeling (IEFPCM - Water) Step3->Step4 Validated True Minimum Step5 5. Electronic Descriptors (HOMO/LUMO, MEP, NBO) Step4->Step5 Solvated Wavefunction

Caption: Self-validating DFT workflow for structural and electronic characterization.

Data Presentation and Mechanistic Insights

Optimized Geometric Parameters

The spatial arrangement of the halogens significantly impacts the molecule's steric profile. The C-Br bond is notably longer than the C-F bond due to the larger principal quantum number of bromine's valence shell.

Table 1: Representative Optimized Geometrical Parameters (B3LYP/6-311++G(d,p), Water)

Parameter TypeAtoms InvolvedRepresentative ValueMechanistic Implication
Bond LengthC(3) - Br1.89 ÅHighly polarizable; acts as a halogen bond donor.
Bond LengthC(5) - F1.34 ÅStrong inductive electron withdrawal; rigidifies the ring.
Bond LengthC(4) - C(methanamine)1.51 ÅStandard sp2-sp3 single bond; allows free rotation of the amine.
Bond AngleC(3) - C(4) - C(5)118.5°Slight deviation from 120° due to steric repulsion between Br and the methanamine group.
Frontier Molecular Orbitals (FMO) and Reactivity

The HOMO and LUMO energies are critical descriptors of chemical reactivity. According to Koopmans' theorem, the5[5].

Table 2: Electronic Descriptors and Chemical Reactivity Indices

DescriptorCalculated Value (eV)Significance in Drug Design
E_HOMO-6.45Primarily localized on the methanamine nitrogen; dictates nucleophilic attack potential.
E_LUMO-1.82Localized across the pyridine ring; influenced by the electron-withdrawing fluorine.
Energy Gap (ΔE)4.63A moderate gap indicates5[5].
Chemical Hardness (η)2.31High hardness implies resistance to charge transfer, reducing off-target toxicity.
Electrophilicity (ω)3.68Indicates the molecule's propensity to accept electrons during target binding.

Note: Values are representative computational estimates based on 2[2].

Molecular Electrostatic Potential (MEP)

The2[2]. For (3-Bromo-5-fluoropyridin-4-yl)methanamine:

  • Red Regions (Negative Potential): Concentrated around the pyridine nitrogen and the fluorine atom, serving as primary hydrogen-bond acceptors.

  • Blue Regions (Positive Potential): Localized around the protons of the methanamine (-NH2) group, acting as strong hydrogen-bond donors.

  • Sigma Hole: A localized region of positive electrostatic potential is typically observed on the outermost extension of the C-Br bond, enabling highly specific, directional halogen bonding with backbone carbonyls in protein binding pockets.

Conclusion

The application of DFT at the B3LYP/6-311++G(d,p) level with an IEFPCM solvation model provides a rigorous, self-validating framework for profiling (3-Bromo-5-fluoropyridin-4-yl)methanamine. By translating quantum mechanical wavefunctions into actionable pharmacological descriptors—such as the HOMO-LUMO gap, chemical hardness, and electrostatic potential—researchers can rationally predict the molecule's behavior in biological systems, streamline molecular docking studies, and accelerate the hit-to-lead optimization process.

References

  • Theoretical studies and DFT calculations of pyridine compounds Source: Benchchem URL
  • Theoretical DFT(B3LYP)/6-31+G(d)
  • DFT, ADMET, molecular docking and molecular dynamics studies of pyridoxal Source: Journal of Molecular Liquids / URFU URL
  • Predicted electronic absorption spectra from time dependent density functional theory...
  • 3,4-Dichloro-2-pyridinemethanamine | Research Chemical Source: Benchchem URL

Sources

Exploratory

Technical Guide: Stability Profile and Degradation Pathways of (3-Bromo-5-fluoropyridin-4-yl)methanamine

This technical guide provides a comprehensive analysis of the stability and degradation pathways of (3-Bromo-5-fluoropyridin-4-yl)methanamine , a critical building block in the synthesis of ATR kinase inhibitors and othe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the stability and degradation pathways of (3-Bromo-5-fluoropyridin-4-yl)methanamine , a critical building block in the synthesis of ATR kinase inhibitors and other heterocyclic therapeutics.



Executive Summary

(3-Bromo-5-fluoropyridin-4-yl)methanamine is a highly functionalized pyridine derivative characterized by a primary aminomethyl group flanked by two electron-withdrawing halogens (bromine and fluorine) at the meta positions relative to the pyridine nitrogen.

While the halogenated pyridine core exhibits robust thermal stability, the benzylic-like primary amine (picolyl amine) is the thermodynamic weak point. It is prone to rapid oxidative deamination and carbamylation upon exposure to air. Furthermore, the C-Br bond introduces photosensitivity, leading to radical-mediated dehalogenation. This guide details the mechanistic pathways of these degradation events and provides validated protocols for their monitoring and mitigation.

Physicochemical Profile & Structural Logic

To understand the degradation, one must first understand the electronic environment of the molecule.

PropertyValue / CharacteristicStructural Implication
Molecular Weight 205.03 g/mol Small molecule fragment.
Pyridine Nitrogen pKa ~2.0 (Predicted)Drastically reduced basicity compared to pyridine (pKa 5.2) due to inductive withdrawal by -F and -Br.
Amine Nitrogen pKa ~8.8 - 9.2 (Predicted)Typical primary amine basicity; remains the primary site for protonation and nucleophilic attack.
LogP ~1.44Moderately lipophilic; amenable to Reverse Phase HPLC.
Electronic State Electron-Deficient RingThe 3,5-dihalo pattern makes the ring electron-poor, increasing susceptibility to nucleophilic attack at the C-F bond under forcing conditions.

Degradation Pathways: Mechanistic Analysis

The degradation of (3-Bromo-5-fluoropyridin-4-yl)methanamine proceeds through three primary vectors: Oxidative Deamination , Carbamylation , and Photolytic Dehalogenation .

Pathway A: Oxidative Deamination (The "Picolyl" Instability)

The methylene bridge at the 4-position is activated by the electron-deficient pyridine ring. In the presence of atmospheric oxygen and trace transition metals, the primary amine undergoes oxidation to the imine, which hydrolyzes to the aldehyde.

  • Step 1: Formation of the imine intermediate (

    
    ) via radical abstraction of the 
    
    
    
    -proton.
  • Step 2: Hydrolysis of the imine to 3-bromo-5-fluoroisonicotinaldehyde .

  • Step 3: Further oxidation to 3-bromo-5-fluoroisonicotinic acid .

  • Secondary Reaction: The aldehyde electrophile reacts with the parent amine nucleophile to form a Schiff Base Dimer (

    
    ).
    
Pathway B: Carbamylation ( Sequestration)

Like many benzylic amines, the free base is a "carbon sponge." Upon exposure to air, the amine nucleophile attacks


 to form the carbamic acid, which stabilizes as the carbamate salt.
  • Observation: Formation of a white crust on the oil/solid surface.

  • Reversibility: Often reversible upon acidification, but complicates accurate weighing and stoichiometry.

Pathway C: Photolytic Dehalogenation

The C-Br bond is weaker than the C-F bond. Exposure to UV light (specifically <300 nm) induces homolytic cleavage of the C-Br bond, generating an aryl radical that abstracts a hydrogen from the solvent or excipients.

  • Product: (3-Fluoropyridin-4-yl)methanamine (Des-bromo degradant).

Pathway D: Nucleophilic Aromatic Substitution ( )

While less common under storage conditions, the C-F bond at position 5 is activated. In the presence of strong nucleophiles (e.g., hydroxide, alkoxides) and heat, the fluoride can be displaced.

  • Product: 5-Hydroxy/Alkoxy derivatives.[1][2]

Visualization of Degradation Pathways[3][4]

The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.

DegradationPathways Parent (3-Bromo-5-fluoropyridin-4-yl) methanamine (MW 205) Imine Imine Intermediate Parent->Imine Oxidation (-2H) Radical Aryl Radical Parent->Radical Homolysis Dimer Schiff Base Dimer (MW ~391) Parent->Dimer + Aldehyde (-H2O) Carbamate Carbamate Salt (Solid Precipitate) Parent->Carbamate Carbamylation Hydroxy 5-Hydroxy Impurity (S_NAr Product) Parent->Hydroxy F- Displacement Air Air (O2) Air->Imine CO2 CO2 (Atmosphere) CO2->Carbamate UV UV Light (hν) UV->Radical Base Strong Base/Heat Base->Hydroxy Aldehyde Aldehyde Degradant (MW 204) Imine->Aldehyde Hydrolysis DesBromo Des-bromo Analog (MW 127) Radical->DesBromo + H (Abstraction)

Caption: Mechanistic map of oxidative, photolytic, and chemical degradation pathways for (3-Bromo-5-fluoropyridin-4-yl)methanamine.

Experimental Protocols

Validated Stress Testing Workflow

To confirm stability for a specific batch, perform this forced degradation study.

Preparation: Dissolve the compound to 1 mg/mL in Acetonitrile/Water (50:50).

Stress ConditionProtocolExpected Degradant (LC-MS)
Acid Hydrolysis 0.1 N HCl, 60°C, 24hGenerally Stable. Potential minor hydrolysis if impurities present.
Base Hydrolysis 0.1 N NaOH, 60°C, 4hM-2 (F loss, +OH) : 5-Hydroxy derivative. Check for F- displacement.
Oxidation 3%

, RT, 2h
M+16 (N-Oxide) or M-1 (Aldehyde) . N-oxide forms on Pyridine N.
Photolysis 1.2M Lux hours (Xe Lamp)M-78 (Des-bromo) . Significant loss of Br expected.
Thermal 80°C Solid State, 7 daysDimerization . Check for high MW species (~390-400 Da).
Analytical Method (HPLC-UV/MS)

Standardize on this method to separate the polar amine from the lipophilic dimers.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).

  • Flow Rate: 1.0 mL/min.

Self-Validating Check:

  • System Suitability: The parent peak should elute early (RT ~2-3 min) due to polarity.

  • Mass Balance: If peak area decreases but no new peaks appear, check the void volume for the highly polar carboxylic acid degradant or the wash for insoluble dimers.

Storage & Handling Directives

Based on the degradation vectors identified above, the following handling procedures are mandatory to maintain scientific integrity of the material.

  • Atmosphere: Store strictly under Argon or Nitrogen . The free base rapidly absorbs

    
    . If the material turns from an oil to a crusty solid, it has likely carbonated.
    
    • Remediation:[3] If carbonated, dissolve in DCM and wash with saturated

      
       or dilute NaOH to regenerate the free base immediately before use.
      
  • Temperature: Long-term storage at -20°C or lower.

  • Form: The Hydrochloride Salt (HCl) form is significantly more stable than the free base. If synthesizing, convert to the HCl salt immediately for storage.

    • Protocol: Treat ethereal solution of free base with 4M HCl in Dioxane; filter the precipitate.

  • Light: Amber vials are required. Protect from direct laboratory lighting during weighing.

References

  • PubChem. (n.d.). 3-bromo-5-fluoropyridine (Compound).[1][3][4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology.
  • Chen, J. G., et al. (2000).[6] Degradation of a fluoropyridinyl drug in capsule formulation. Pharmaceutical Development and Technology, 5(4), 561-570.[6] (Mechanistic reference for nucleophilic fluorine displacement).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanamine

Abstract & Strategic Overview The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanamine represents a classic challenge in heteroaromatic functionalization: accessing the crowded 4-position of a 3,5-dihalogenated pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanamine represents a classic challenge in heteroaromatic functionalization: accessing the crowded 4-position of a 3,5-dihalogenated pyridine while preserving the sensitive halogen substituents. This scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, MEK inhibitors) due to the specific electronic and steric properties imparted by the vicinal bromine and fluorine atoms.

This application note details a robust, two-step protocol starting from the commercially available 3-bromo-5-fluoropyridine . Unlike catalytic hydrogenation routes which risk hydrodehalogenation (loss of Br/F), this protocol utilizes a Directed Ortho Metalation (DoM) strategy followed by a mild Reductive Amination . This route offers superior regiocontrol, scalability, and chemical fidelity.

Retrosynthetic Analysis

The 4-aminomethyl group is disconnected via reductive amination to the corresponding aldehyde. The aldehyde is installed via regioselective lithiation at the C4 position, directed cooperatively by the C3-Bromine and C5-Fluorine atoms.

Retrosynthesis Target (3-Bromo-5-fluoropyridin-4-yl)methanamine (Target) Aldehyde 3-Bromo-5-fluoroisonicotinaldehyde (Key Intermediate) Target->Aldehyde Reductive Amination Starting 3-Bromo-5-fluoropyridine (Commercially Available) Aldehyde->Starting DoM (LDA) / DMF Formylation

Figure 1: Retrosynthetic disconnection relying on the cooperative directing effects of Br and F.

Critical Safety & Handling

  • Organolithiums: Lithium diisopropylamide (LDA) is pyrophoric and moisture-sensitive. All lithiation steps must be performed under a strictly inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Temperature Control: The lithiated pyridine intermediate is thermally unstable. Maintenance of -78 °C is critical to prevent "Halogen Dance" rearrangements or benzyne formation.

  • Cyanoborohydride: Sodium cyanoborohydride (

    
    ) generates toxic HCN gas if acidified. Workups involving this reagent must be performed in a well-ventilated fume hood, and waste streams must be treated with bleach (sodium hypochlorite) to quench cyanide.
    

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-fluoroisonicotinaldehyde

Principle: The acidity of the C4 proton is significantly enhanced by the inductive effects of the flanking Br and F atoms. LDA selectively deprotonates this position at -78 °C.

Reagents:

  • 3-Bromo-5-fluoropyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (

    
    ), saturated aqueous solution
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to -78 °C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Note: The solution typically turns yellow/orange, indicating the formation of the lithiated species.

  • Substrate Addition: Dissolve 3-bromo-5-fluoropyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C.

  • Metalation: Stir the mixture at -78 °C for 45 minutes .

    • Expert Insight: Do not extend beyond 1 hour; equilibration to the thermodynamically more stable (but undesired) C2-lithio species or halogen scrambling can occur.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][2] Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).[3]

Step 2: Reductive Amination to (3-Bromo-5-fluoropyridin-4-yl)methanamine

Principle: The aldehyde is converted to an imine/iminium species in situ using ammonium acetate, which is then selectively reduced by sodium cyanoborohydride.

Reagents:

  • 3-Bromo-5-fluoroisonicotinaldehyde (from Step 1)

  • Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), 1M and 4M in dioxane

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add

    
     portion-wise.
    
    • Safety: Do not acidify at this stage to avoid HCN generation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Quench & Workup:

    • Concentrate the methanol to near dryness.

    • Add water and basify to pH > 10 using 1N NaOH (to ensure the amine is in the free base form).

    • Extract with Dichloromethane (DCM) (3x).

    • Critical Step: The free base amine can be unstable. It is recommended to convert it immediately to the HCl salt.

  • Salt Formation: Dry the DCM layer (

    
    ), filter, and cool to 0 °C. Add 4M HCl in dioxane (2.0 equiv) dropwise. A white precipitate (the hydrochloride salt) should form.
    
  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the experimental procedure.

Workflow Start Start: 3-Bromo-5-fluoropyridine Lithiation Lithiation (-78°C) Reagent: LDA/THF Start->Lithiation Inert Atm. Quench Formylation Reagent: DMF Lithiation->Quench Add Electrophile Aldehyde Intermediate: Aldehyde Quench->Aldehyde Aq. Workup Imine Imine Formation Reagent: NH4OAc/MeOH Aldehyde->Imine Reduction Reduction Reagent: NaBH3CN Imine->Reduction In situ Workup Basify (pH > 10) & Extract Reduction->Workup Salt Salt Formation Reagent: HCl/Dioxane Workup->Salt Stabilization Final Product: Amine HCl Salt Salt->Final

Figure 2: Step-by-step experimental workflow from starting material to isolated salt.

Analytical Data & Expectations

Researchers should verify the product using the following expected data.

Analytical MethodExpected Signal / ObservationInterpretation
LC-MS (ESI+) m/z = 205.0 / 207.0

Characteristic 1:1 Br isotope pattern.
1H NMR (DMSO-d6)

4.20 (s, 2H,

)
Benzylic protons (methylene).
1H NMR (DMSO-d6)

8.50 - 8.70 (m, 2H)
Pyridine aromatic protons (C2-H and C6-H).
1H NMR (DMSO-d6)

8.40 (br s, 3H)
Ammonium protons (

) if isolated as salt.
19F NMR

-125 to -130 ppm
Single fluorine signal.

Troubleshooting: The Scientist's Perspective

Issue 1: Low Yield in Step 1 (Aldehyde Synthesis)

  • Cause: Moisture in THF or "warming up" during LDA addition.

  • Solution: Re-distill THF over Na/Benzophenone or use a fresh molecular sieve-dried bottle. Ensure the internal probe reads -78 °C before adding the pyridine.

  • Alternative: If the aldehyde yield remains low, check for protonation of the lithiated species by the substrate itself (rare for this substrate) or incomplete lithiation. Increase LDA to 1.3 equiv.

Issue 2: Over-reduction (De-bromination)

  • Cause: Use of too strong a reducing agent or catalytic hydrogenation (

    
    ).
    
  • Solution: Stick strictly to

    
     or 
    
    
    
    . Avoid
    
    
    or
    
    
    , as these will strip the bromine and fluorine atoms.

Issue 3: Product Instability

  • Cause: Free benzylic amines on electron-deficient rings can be prone to oxidative degradation or polymerization.

  • Solution: Do not store the free base. Convert immediately to the HCl or TFA salt, which renders the compound a stable solid suitable for long-term storage at 4 °C.

References

  • Schlosser, M. (2005). "Regioselective Lithiation of 3-Fluoropyridine." Journal of Organic Chemistry, 70(8), 3039–3053. Link

  • ChemScene. (2025). "Product Data: (3-Bromo-5-fluoropyridin-4-yl)methanamine." ChemScene Catalog. Link

  • Sigma-Aldrich. (2025). "3-Bromo-5-fluoropyridine Product Specification." Merck/Sigma-Aldrich. Link

  • BenchChem. (2025).[1] "Protocols for the Lithiation of 3-Bromopyridine Derivatives." BenchChem Application Notes. Link

  • Dandu, R. et al. (2011). "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives." Heterocycles, 83(4). Link

Sources

Application

Introduction: The Strategic Value of (3-Bromo-5-fluoropyridin-4-yl)methanamine

An in-depth guide to the successful application of (3-Bromo-5-fluoropyridin-4-yl)methanamine in Suzuki cross-coupling reactions, tailored for researchers, scientists, and drug development professionals. This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the successful application of (3-Bromo-5-fluoropyridin-4-yl)methanamine in Suzuki cross-coupling reactions, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the substrate's unique reactivity, mechanistic insights, and robust, field-proven protocols.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs. The specific building block, (3-Bromo-5-fluoropyridin-4-yl)methanamine, offers a unique combination of functionalities for drug discovery. The bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] The fluorine atom modulates the electronic properties and metabolic stability of the pyridine ring, while the aminomethyl group offers a key vector for further derivatization or interaction with biological targets.

However, the successful implementation of this substrate in Suzuki couplings is not trivial. The electron-deficient nature of the pyridine ring, combined with the potential for the nitrogen lone pair (from both the ring and the side chain) to coordinate with and inhibit the palladium catalyst, presents specific challenges that require carefully optimized conditions.[1][2] This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to troubleshooting and optimizing reactions.[4]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (3-Bromo-5-fluoropyridin-4-yl)methanamine. This is often the rate-determining step, and its efficiency is highly dependent on the ligand bound to the palladium. For electron-deficient heteroaryl halides, this step can be sluggish and requires electron-rich, bulky phosphine ligands to promote the reaction.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[5][6]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_coupled R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_halide->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination output_product R¹-R² (Coupled Product) pd2_coupled->output_product input_halide R¹-X (Aryl Halide) input_halide->pd2_halide input_boronic R²-B(OH)₂ (Boronic Acid) input_boronic->pd2_coupled input_base Base input_base->pd2_coupled

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling (3-Bromo-5-fluoropyridin-4-yl)methanamine

Success with this specific substrate hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron reagent.

ParameterRecommended ChoiceRationale & Causality
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, reliable sources of Pd(0) upon reaction with the phosphine ligand.
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or DPPF (Pd(dppf)Cl₂)The aminomethylpyridine substrate is electron-deficient and can act as a catalyst poison.[2] Electron-rich, bulky ligands accelerate the rate-limiting oxidative addition and stabilize the Pd(0) species, preventing catalyst deactivation.[8]
Base K₃PO₄ or K₂CO₃Strong inorganic bases are required for efficient transmetalation.[6] K₃PO₄ is often superior for heteroaryl couplings, providing good yields while minimizing base-sensitive side reactions.[1] Stronger bases like hydroxides can sometimes be effective but may increase the risk of debromination.[9]
Boron Reagent Arylboronic acids or Arylboronic acid pinacol estersBoronic acids are standard, but pinacol esters offer greater stability, especially for heteroarylboron reagents that are prone to protodeboronation.[10] For this substrate, coupling with standard arylboronic acids is generally robust.
Solvent System 1,4-Dioxane/Water (4:1 to 10:1) or DMF/WaterA polar, aprotic solvent is needed to solubilize the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[1][9] The ratio can be tuned to optimize solubility and reaction rate.

Application Protocols

Safety First: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Bromo-5-fluoropyridin-4-yl)methanamine with a variety of aryl- and heteroarylboronic acids.

Materials:

  • (3-Bromo-5-fluoropyridin-4-yl)methanamine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add (3-Bromo-5-fluoropyridin-4-yl)methanamine (e.g., 205 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (26 mg, 0.055 mmol) in a small amount of dioxane. Add this catalyst/ligand slurry to the main reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.[1][11]

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 90–100 °C. Stir the mixture vigorously for 4–16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine (0.1-1%) to prevent the amine product from streaking on the column.

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Troubleshooting Common Issues

Problem ObservedPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvents.3. Poor quality base (not finely ground).1. Ensure a rigorously inert atmosphere. Use fresh catalyst/ligands.2. Use freshly distilled/degassed solvents.3. Grind the base to a fine powder before use to increase surface area.
Significant Debromination 1. Reaction temperature is too high.2. Presence of protic impurities.3. Base is too strong or reaction time is too long.1. Lower the reaction temperature to 80-90 °C.2. Ensure all reagents and solvents are dry.3. Switch to a milder base like K₂CO₃ or reduce reaction time.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure the inert atmosphere is maintained throughout the reaction.[9]
Product Streaking on TLC/Column The basic aminomethyl group is interacting with acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to neutralize the silica surface.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Tyagi, V., et al. (2015). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 52(6), 1734-1740. [Link]

  • Smalec, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Vargas-López, K. C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Smalec, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Vargas-López, K. C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Janjua, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. [Link]

  • A. Roudesly, F., et al. (2017). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 2(29), 9435-9441. [Link]

  • Da-Cheng, L., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(60), 34553-34563. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Da-Cheng, L., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Schmidt, J., et al. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(42), 17683–17691. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. jschem.com. [Link]

  • Mediavilla, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 398. [Link]

  • Royal Society of Chemistry. (n.d.). . rsc.org. [Link]

  • Smalec, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. prepchem.com. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • C. Gundersen, L., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(10), 2359–2364. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of (3-Bromo-5-fluoropyridin-4-yl)methanamine

Executive Summary & Strategic Analysis (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) is a high-value heterocyclic building block. Its structure—a pyridine core decorated with a reactive bromine, a directi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) is a high-value heterocyclic building block. Its structure—a pyridine core decorated with a reactive bromine, a directing fluorine, and a pendant primary amine—makes it a versatile scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.

However, this molecule presents a "Triad of Reactivity" that complicates standard palladium catalysis:

  • The C3-Bromine (Electrophile): The intended site for oxidative addition.

  • The C4-Methanamine (Nucleophile/Poison): The free primary amine (

    
    ) can coordinate tightly to Pd(II) species, poisoning the catalyst, or compete as a nucleophile in Buchwald-Hartwig reactions, leading to oligomerization.
    
  • The Pyridine Nitrogen: A secondary coordination site that can reduce catalyst turnover frequency (TOF).

Core Directive: To ensure reproducibility and high yields, this guide prioritizes a Protection-First Strategy . While direct coupling of free amines is possible under specialized conditions, masking the amine as a carbamate (Boc) provides the most robust, self-validating workflow for industrial and academic applications.

Pre-Reaction Workflow: The "Protection-First" Protocol

Before attempting any Pd-catalysis, the primary amine must be rendered inert. The tert-butoxycarbonyl (Boc) group is selected for its stability to basic coupling conditions and facile removal.

Protocol A: Chemoselective N-Boc Protection

Objective: Synthesize tert-butyl ((3-bromo-5-fluoropyridin-4-yl)methyl)carbamate.

Reagents:

  • Substrate: (3-Bromo-5-fluoropyridin-4-yl)methanamine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in dry DCM at

    
     under 
    
    
    
    atmosphere.
  • Addition: Add

    
    , followed by the dropwise addition of 
    
    
    
    dissolved in minimal DCM.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation (Self-Check): Monitor by TLC (Visualization: Ninhydrin stain will show the disappearance of the free amine; UV will show the product).

    • LCMS Check: Look for Mass Shift

      
       (approx).
      
  • Workup: Wash with 0.5 M citric acid (to remove unreacted amine/pyridine traces), then brine. Dry over

    
    .[1]
    
  • Outcome: Yields typically >90%. The resulting N-Boc intermediate is the "Universal Donor" for all subsequent couplings.

Application 1: Suzuki-Miyaura Cross-Coupling

Target: Introduction of Aryl/Heteroaryl groups at C3.

Rationale

The fluorine atom at C5 exerts an electron-withdrawing effect, activating the C3-Br bond for oxidative addition. However, steric crowding from the C4-aminomethyl group requires a catalyst system with high activity and small cone angle, or a flexible bulky ligand like dppf.

Detailed Protocol
ParameterCondition
Catalyst

(3-5 mol%)
Ligand dppf (contained in catalyst) prevents Pd aggregation
Base

(2.0 - 3.0 equiv)
Solvent 1,4-Dioxane : Water (4:1 ratio)
Temperature

Procedure:

  • Setup: In a reaction vial, combine N-Boc-protected substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Add Dioxane/Water mixture. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     quickly under Argon flow. Seal the vial.
    
  • Heating: Heat to

    
     for 4–12 hours.
    
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • NMR: Disappearance of the distinctive C3-Br isotope pattern in LCMS. Appearance of new aromatic protons in

    
     NMR.
    
  • Mechanism Insight: If conversion is low, the pyridine nitrogen may be inhibiting the Pd. Switch to XPhos Pd G2 precatalyst, which is designed to couple sterically hindered and N-containing substrates [1].

Application 2: Buchwald-Hartwig Amination

Target: C-N Bond Formation (Displacement of Br with external amines).

Rationale

This is challenging because the substrate already contains a nitrogen source. Using the N-Boc protected scaffold is mandatory here to prevent the substrate from polymerizing with itself. We utilize a "Pd-G3" generation catalyst system to facilitate oxidative addition into the electron-poor, crowded pyridine ring.

Detailed Protocol
ParameterCondition
Catalyst

(2 mol%) or BrettPhos Pd G3
Ligand BrettPhos or XPhos (4-8 mol%)
Base

(Weak base preferred to preserve Boc) or NaOtBu
Solvent Toluene or tert-Amyl Alcohol (anhydrous)
Temperature

Procedure:

  • Drying: Flame-dry the reaction vessel. Cool under Argon.

  • Charge: Add N-Boc substrate (1.0 equiv), External Amine (1.2 equiv), Base (

    
    , 2.0 equiv), and Ligand (BrettPhos, 4 mol%).
    
  • Catalyst: Add

    
     (2 mol%).
    
  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat at

    
     overnight.
    
  • Note: If using secondary amines (e.g., morpholine), XPhos is often sufficient. For primary anilines, BrettPhos is superior [2].

Visualizing the Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the "Protection-First" logic.

G Start (3-Bromo-5-fluoropyridin-4-yl) methanamine Protect Protection (Boc2O, Et3N) Start->Protect Essential Step to prevent poisoning Intermediate N-Boc Intermediate Protect->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Suzuki Path A: C-C Bond Buchwald Buchwald Amination (R-NH2, BrettPhos) Intermediate->Buchwald Path B: C-N Bond Sonogashira Sonogashira (Alkyne, CuI, Pd) Intermediate->Sonogashira Path C: Alkyne Deprotect Deprotection (TFA or HCl) Suzuki->Deprotect Buchwald->Deprotect Sonogashira->Deprotect Final Functionalized Product Deprotect->Final

Caption: Figure 1. Integrated workflow for the functionalization of (3-Bromo-5-fluoropyridin-4-yl)methanamine. The central "N-Boc Intermediate" node allows for divergent synthesis while suppressing side reactions.

Troubleshooting & Self-Validating Systems

A robust protocol includes built-in checks. Use this table to diagnose failure modes.

ObservationProbable CauseCorrective Action
No Reaction (Starting Material Recovers) Catalyst poisoning by Pyridine N or trace free amine.Switch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate quickly and the bulky ligands protect the Pd center from pyridine coordination.
Protodebromination (Br replaced by H) Hydride source present (often from solvent or excess base).Ensure solvents are anhydrous. Reduce reaction temperature. Switch solvent from alcohol to Toluene or Dioxane.
Homocoupling of Boronic Acid Oxygen in the system.[3]Degas solvents more rigorously (Freeze-Pump-Thaw is ideal, but sparging works).
Low Yield in Buchwald Steric clash between C4-CH2NHBoc and incoming amine.Use BrettPhos (specialized for hindered substrates). Increase temperature to

.
Loss of Boc Group Reaction conditions too acidic or thermal instability.Ensure base (

or

) is sufficient to neutralize any generated acid (HX). Avoid temperatures >120°C.

References

  • BenchChem. Suzuki Coupling of 3-bromo-5-fluoro-2-methoxypyridine (Analogous Substrate Protocol). Retrieved from .

  • Organic Synthesis. Buchwald-Hartwig Amination General Procedures. Retrieved from .

  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of substituted pyridines. RSC Advances.[4] Retrieved from .

  • National Institutes of Health (NIH). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from .

(Note: Specific reaction conditions are adapted from analogous 3-bromo-5-fluoropyridine scaffolds found in the literature search, ensuring high transferability to this specific CAS.)

Sources

Application

Functionalization of the amino group in (3-Bromo-5-fluoropyridin-4-yl)methanamine

Executive Summary (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) is a high-value heterocyclic building block. Its structure—a 4-aminomethyl pyridine flanked by bromo and fluoro substituents—offers a "privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) is a high-value heterocyclic building block. Its structure—a 4-aminomethyl pyridine flanked by bromo and fluoro substituents—offers a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. However, this specific substitution pattern creates a "Steric Canyon" : the nucleophilic primary amine is sandwiched between two ortho-halogens. Furthermore, the electron-deficient pyridine ring reduces the amine's nucleophilicity (


 of conjugate acid 

7.5–8.0, compared to 9.5 for benzylamine).

This Application Note provides validated protocols to overcome these steric and electronic penalties, ensuring high-yield functionalization while preserving the halogen "handles" for late-stage diversification.

Chemical Space & Reactivity Analysis

Before attempting synthesis, one must understand the competing forces at play. The molecule possesses orthogonal reactivity zones:

  • The Amine (Target): Sterically hindered and electronically deactivated.

  • The 3-Bromo Handle: Susceptible to Lithium-Halogen exchange (rapid) or Pd-catalyzed coupling.

  • The 5-Fluoro Handle: Enables

    
     reactivity or fluorine-specific interactions.
    

Critical Design Rule: Functionalize the amine first. Attempting metal-catalyzed cross-couplings on the free amine often leads to catalyst poisoning or N-arylation side products.

ReactivityMap cluster_legend Reactivity Zones Target Primary Amine (Nucleophilic but Hindered) Amides (T3P) Amides (T3P) Target->Amides (T3P) Sec. Amines (STAB) Sec. Amines (STAB) Target->Sec. Amines (STAB) Sulfonamides (DMAP) Sulfonamides (DMAP) Target->Sulfonamides (DMAP) Risk 3-Bromo Position (Pd-Coupling / Li-Exchange) Modulator 5-Fluoro Position (Electronic Tuning) Molecule (3-Bromo-5-fluoropyridin-4-yl) methanamine Molecule->Target Primary Functionalization Molecule->Risk Avoid Early Activation Molecule->Modulator Inductive Withdrawal

Figure 1: Orthogonal reactivity map highlighting the strategic priority of amine functionalization.

Protocol A: Amide Coupling (The T3P Strategy)

The Challenge: Standard coupling reagents like EDC/HOBt or even HATU often stall with this substrate. The bulky ortho-halogens prevent the formation of the tetrahedral intermediate, and the electron-poor amine attacks the activated ester slowly, leading to hydrolysis or racemization of the acid partner.

The Solution: Propylphosphonic Anhydride (T3P) .[1] T3P is a cyclic anhydride that drives the reaction forward through entropy (release of stable phosphonate salts) and acts as a water scavenger. It is uniquely effective for sterically congested anilines and hindered pyridyl amines.

Materials
  • Substrate: (3-Bromo-5-fluoropyridin-4-yl)methanamine (1.0 equiv)

  • Carboxylic Acid: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) or Pyridine (for extremely hindered acids).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Procedure
  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and the Pyridyl Methanamine (1.0 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 5 minutes.

    • Note: If the acid partner is acid-sensitive, add the amine after the base.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

    • Why? Slow addition prevents exotherms and ensures steady activation of the acid.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check LCMS. If conversion <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Add water.[2] The T3P by-products are water-soluble.

    • Wash organic layer with 10% citric acid (removes unreacted amine), then Sat.

      
       (removes unreacted acid), then Brine.
      
    • Dry over

      
       and concentrate.
      

Data Summary: Coupling Reagent Comparison

ReagentConversion (RT, 4h)Impurity ProfileRecommendation
EDC / HOBt < 30%High (Hydrolysis)Not Recommended
HATU / DIPEA 75%Medium (Guanidinium adducts)Good alternative
T3P / Pyridine > 95% Clean Primary Choice

Protocol B: Reductive Amination (Controlled Alkylation)

The Challenge: Direct alkylation with alkyl halides (e.g., MeI) is disastrous. The electron-withdrawing nature of the ring makes the secondary amine product more nucleophilic than the starting material (due to relief of lone-pair repulsion), leading to inseparable mixtures of mono-, di-, and quaternary salts.

The Solution: Sodium Triacetoxyborohydride (STAB) . STAB (


) is mild and will reduce the intermediate imine but not the aldehyde, allowing for "one-pot" equilibrium control.
Step-by-Step Procedure
  • Imine Formation:

    • Dissolve (3-Bromo-5-fluoropyridin-4-yl)methanamine (1.0 equiv) and the Aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Optional: Add

      
       (anhydrous) or 4Å Molecular Sieves to drive imine formation if the aldehyde is hindered. Stir 1h at RT.
      
  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Critical Additive: If the reaction is sluggish, add Acetic Acid (1.0 equiv) . The protonation of the imine nitrogen is necessary for hydride delivery in electron-deficient systems.

  • Quench:

    • Quench with Sat.

      
      . Do not use strong base immediately if the product contains esters.
      
  • Purification:

    • The secondary amine product is often basic enough to be purified by Acid-Base extraction or SCX-2 (Strong Cation Exchange) cartridges.

Protocol C: Sulfonylation

The Challenge: Sulfonyl chlorides are highly reactive, but the low nucleophilicity of the pyridyl amine can lead to slow reaction times, allowing the sulfonyl chloride to hydrolyze.

The Solution: Nucleophilic Catalysis (DMAP) .

Step-by-Step Procedure
  • Dissolve amine (1.0 equiv) in DCM (Dichloromethane).

  • Add Triethylamine (

    
    , 2.0 equiv).
    
  • Add DMAP (10 mol%) .

    • Mechanism:[3][4][5][6][7] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which effectively transfers the sulfonyl group to the hindered amine.

  • Add Sulfonyl Chloride (1.1 equiv) at 0°C.

  • Monitor by TLC/LCMS. Complete usually within 1 hour.

Strategic Decision Matrix

Use this flow to select the correct pathway for your target derivative.

DecisionTree Start Start: (3-Bromo-5-fluoropyridin-4-yl) methanamine Goal What is the Desired Linkage? Start->Goal Amide Amide (-CONH-) Goal->Amide Amine Alkyl Amine (-CH2NH-) Goal->Amine Sulfon Sulfonamide (-SO2NH-) Goal->Sulfon T3P Use T3P + EtOAc (Avoids steric stalling) Amide->T3P STAB Use STAB + AcOH (Prevents over-alkylation) Amine->STAB DMAP Use Sulfonyl Cl + DMAP cat. (Boosts nucleophilicity) Sulfon->DMAP

Figure 2: Decision matrix for reagent selection based on functional group targets.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12029–12088. Link

    • Context: Authoritative review validating T3P for hindered substr
  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

    • Context: The foundational protocol for STAB-mediated reductive amin
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

    • Context: Discusses the mechanistic advantages of phosphonic anhydrides over carbodiimides.
  • ChemScene. (2024). Product Data: (3-Bromo-5-fluoropyridin-4-yl)methanamine.[8][9][10] Link

    • Context: Verification of commercial availability and physicochemical properties.[1][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3-Bromo-5-fluoropyridin-4-yl)methanamine Synthesis

Ticket ID: CHEMSUP-PYR-005 Subject: Troubleshooting Side Products & Impurities in Halogenated Pyridine Reduction Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEMSUP-PYR-005 Subject: Troubleshooting Side Products & Impurities in Halogenated Pyridine Reduction Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Synthesizing (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) presents a classic "chemoselectivity paradox."[1] You need to reduce a polar functionality (nitrile or amide) to an amine while preserving two halogen atoms on an electron-deficient pyridine ring.[1]

The 3-bromo-5-fluoro substitution pattern is highly sensitive.[1] The C-Br bond (approx. 293 kJ/mol) is significantly weaker than the C-F bond and is prone to oxidative addition by transition metals (Pd, Ni) or radical cleavage. Consequently, standard hydrogenation protocols often lead to hydrodehalogenation (stripping the bromine). Furthermore, the intermediate imines formed during reduction are highly electrophilic, leading to dimerization (secondary amine formation).

This guide deconstructs these failure modes and provides self-validating protocols to ensure the integrity of your halogenated scaffold.

Module 1: Critical Failure Modes (Troubleshooting)

Issue #1: "My Bromine Disappeared" (Hydrodehalogenation)

Symptom: LCMS shows a major peak at [M-78] or [M-80] (loss of Br + H).[1] The fluorine usually remains intact. Diagnosis: You likely used Catalytic Hydrogenation (Pd/C, H₂) or a dissolving metal reduction. Technical Insight: On a pyridine ring, the electron-withdrawing nitrogen lowers the electron density, making the ring susceptible to nucleophilic attack. However, for dehalogenation, the mechanism is often oxidative addition of the metal catalyst into the C-Br bond. Palladium on Carbon (Pd/C) is notorious for this. It will cleave the C-Br bond faster than it reduces the nitrile in many cases.

Corrective Action:

  • Switch Reagents (Recommended): Use Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane acts as a Lewis acid hydride donor. It coordinates to the nitrile nitrogen and reduces it through a mechanism that does not involve radical intermediates or metal insertion, leaving the C-Br bond untouched.

  • If Hydrogenation is Mandatory: Switch from Pd/C to Platinum Oxide (PtO₂, Adams' Catalyst) or Raney Nickel (doped) . Platinum is generally less active toward hydrogenolysis of aryl bromides than palladium.

    • Tip: Add a "poison" like thiophene or use an acidic solvent (acetic acid) to protonate the pyridine nitrogen, which can sometimes protect the ring halogens, though this is risky.

Issue #2: "I Have a Massive Dimer Peak" (Secondary Amine)

Symptom: LCMS shows a peak at [2M - NH₃].[1] Diagnosis: Reductive Amination of the Intermediate. Technical Insight: During reduction (Nitrile → Amine), the reaction passes through an imine intermediate .[2] As product (primary amine) forms, it acts as a nucleophile, attacking the remaining imine to form a secondary amine (dimer). This is kinetically favored in concentrated solutions.

Corrective Action:

  • The "High Dilution" Rule: Run the reaction at lower concentrations (<0.1 M) to statistically favor the hydride attack over the amine attack.

  • Ammonia Saturation: If using hydrogenation, saturate the solvent with Ammonia (NH₃) or use Ammonium Acetate . This shifts the equilibrium back toward the primary amine and suppresses dimer formation.

  • Use Borane: Borane reduction proceeds via a stable borazine-like intermediate that does not release the free imine until the acidic workup, effectively preventing dimerization.

Issue #3: "My Yield is Low / Product Stuck in Aqueous Layer"

Symptom: Crude NMR shows broad peaks; mass balance is poor after extraction. Diagnosis: Stable Boron-Amine Complex. Technical Insight: If you use BH₃, the product forms a strong Lewis acid-base adduct with boron (R-NH₂:BH₃).[1] This complex is stable to water and neutral hydrolysis. If you don't break it, your product remains in the organic layer as a complex or gets washed away, appearing as "lost" yield.

Corrective Action:

  • The "Methanolysis" Quench: You must reflux the crude mixture with Methanol/HCl or heat with aqueous HCl to degrade the B-N bond. Simply stirring with water is insufficient.

Module 2: Visualizing the Reaction Landscape

The following diagram maps the "Danger Zones" for this synthesis.

ReactionPathways Start Precursor: 3-Bromo-5-fluoro- isonicotinonitrile Imine Intermediate: Imine Species Start->Imine Reduction (Step 1) Side_DeBr SIDE PRODUCT A: De-brominated Amine (Loss of Br) Start->Side_DeBr Pd/C + H2 (Oxidative Addition) Target TARGET: (3-Bromo-5-fluoro- pyridin-4-yl)methanamine Imine->Target Reduction (Step 2) (Ideal Path) BoronComplex TRAP: Amine-Borane Complex (Requires Acid Hydrolysis) Imine->BoronComplex BH3 Reduction Side_Dimer SIDE PRODUCT B: Secondary Amine (Dimer) Target->Side_Dimer Attack on Imine (High Conc.) BoronComplex->Target HCl/MeOH Reflux

Caption: Figure 1. Reaction pathways showing the competition between successful synthesis (Green), dehalogenation (Red dashed), and dimerization (Red solid).

Module 3: Recommended Protocol (The "Borane Route")

This protocol is selected for its high chemoselectivity toward nitriles in the presence of aryl halides.

Reagents:

  • Substrate: 3-Bromo-5-fluoroisonicotinonitrile[1]

  • Reductant: Borane-THF complex (1.0 M solution)[1]

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH), 10% HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Add the nitrile (1.0 equiv) and dissolve in anhydrous THF (0.15 M concentration). Cool to 0°C.

  • Addition: Dropwise add BH₃·THF (3.0 - 4.0 equiv).[1]

    • Note: Excess borane is required to drive the reaction and account for any moisture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC. The nitrile spot should disappear. An intermediate spot (boron complex) may appear.

  • Quench (Critical): Cool to 0°C. Slowly add MeOH. (Caution: Hydrogen gas evolution).

  • Complex Breaking: Add 10% HCl (aq) or HCl in MeOH until pH < 2. Reflux the mixture for 1 hour.

    • Why: This step breaks the N-B bond described in Issue #3.

  • Workup:

    • Cool to RT.

    • Basify with NaOH (2M) to pH > 10.

    • Extract with DCM or EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: If dimer is present, it is less polar. Purify via column chromatography (DCM/MeOH/NH₃).

Module 4: Comparative Data Table

MethodRisk of De-brominationRisk of DimerizationYield PotentialNotes
H₂ / Pd/C High (Critical) ModerateLowAvoid.[1] Will strip the bromine rapidly.
H₂ / Raney Ni ModerateHighModerateCan work if stopped exactly at completion. Requires NH₃ to stop dimers.
LiAlH₄ ModerateLowModerateAggressive. Can attack the fluoro-pyridine ring (nucleophilic aromatic substitution).[1]
BH₃·THF Low (Best) LowHigh Best chemoselectivity. Requires acidic reflux workup.
NaBH₄ / CoCl₂ LowHighModerate"Cobalt Boride" method. Good alternative, but messy workup.

References

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved March 4, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Standard reference for Borane chemoselectivity).
  • Ueno, R., Shimizu, T., & Shirakawa, E. (2016).[4] Dehalogenation of Aryl Halides. Synlett, 27, 747-744.[4] (Discusses the relative rates of dehalogenation: Br > Cl).

  • Ding, M., et al. (2022).[5] Amine synthesis by nitrile reduction. J. Org.[5] Chem., 87, 16230-16235.[5] (Recent protocols on borane-mediated reductions).

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Bromo-5-fluoropyridin-4-yl)methanamine

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with (3-Bromo-5-fluoropyridin-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with (3-Bromo-5-fluoropyridin-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust starting protocols for this challenging substrate.

The unique structure of (3-Bromo-5-fluoropyridin-4-yl)methanamine presents a distinct set of challenges for palladium-catalyzed cross-coupling. The electron-deficient nature of the fluoropyridine ring, combined with the presence of a coordinating primary aminomethyl group, demands careful selection of the catalyst system to achieve high yields and minimize side reactions. This guide explains the causality behind experimental choices to empower you to optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with (3-Bromo-5-fluoropyridin-4-yl)methanamine?

A1: There are two main challenges inherent to this substrate's structure:

  • Catalyst Inhibition: The primary aminomethyl group and the pyridine nitrogen can act as ligands, coordinating to the palladium center.[1] This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.

  • Substrate Reactivity: The pyridine ring is highly electron-deficient due to the ring nitrogen and the fluorine atom. While this facilitates the initial oxidative addition step of the catalytic cycle, it can make subsequent steps like transmetalation more difficult and increases the risk of side reactions like protodeboronation of boronic acid partners.[2]

Q2: Which palladium source is a good starting point? Pd(II) or Pd(0)?

A2: Both Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be effective.[1][3][4] If you use a Pd(II) source, the reaction conditions must be suitable for its initial reduction to the active Pd(0) state.[1][3] For sensitive substrates, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable as it removes the variable of in-situ reduction.

Q3: How does the aminomethyl group specifically impact catalyst selection? Should I consider protecting it?

A3: The aminomethyl group is a significant consideration. Its basicity can interfere with certain bases, and its ability to chelate the palladium catalyst is a primary cause of deactivation.[5] Using bulky, sterically hindered phosphine ligands (e.g., Buchwald ligands) is crucial.[1][3] These ligands are large enough to prevent the aminomethyl group from strongly binding to the palladium center while still promoting the desired catalytic cycle.

Protection (e.g., as a Boc-carbamate or an amide) is a viable strategy, especially if you encounter persistent issues with catalyst deactivation. This temporarily masks the coordinating nitrogen, simplifying the catalytic environment. However, this adds extra steps to your synthesis. It is often preferable to find catalytic conditions that tolerate the free amine first.

Q4: What role does the fluorine substituent play in the reaction?

A4: The fluorine atom at the 5-position is a strong electron-withdrawing group. This makes the C-Br bond at the 3-position more electron-poor, which generally accelerates the rate of oxidative addition—the first and often rate-limiting step in the catalytic cycle.[6] This enhanced reactivity is beneficial but must be balanced with the other challenges of the substrate.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Conversion of Starting Material

Q5: My reaction shows little to no consumption of (3-Bromo-5-fluoropyridin-4-yl)methanamine. What are the likely causes and how can I fix this?

A5: This is a common issue often related to an inactive catalyst. Several factors could be at play:

  • Cause 1: Inactive Catalyst Species: The active catalyst is Pd(0). If using a Pd(II) precatalyst, it may not be reducing properly. More critically, the active Pd(0) is highly sensitive to oxygen, which oxidizes it to an inactive state.[1][7]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish.[1][4] Use flame-dried or oven-dried glassware.

  • Cause 2: Inappropriate Ligand Choice: Standard, less bulky ligands like PPh₃ may be ineffective. The electron-deficient pyridine ring and the coordinating aminomethyl group require a specialized ligand to both activate the palladium center and create a sterically shielded environment.[1]

    • Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand (a "Buchwald ligand") such as SPhos, XPhos, or RuPhos.[1][8][9] These ligands are known to promote reductive elimination and are highly effective for challenging heteroaryl couplings.[10] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[1][3]

  • Cause 3: Incorrect Base or Poor Base Quality: The base plays a critical role, particularly in Suzuki couplings where it activates the boronic acid for transmetalation.[1][11] A weak or impure base will halt the reaction.

    • Solution: Use an anhydrous, finely ground, strong base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃.[1][12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is required.[13][14]

Problem: Significant Side Product Formation

Q6: I'm observing a significant amount of protodebromination (the bromo-pyridine is converted to the debrominated fluoro-pyridine) and/or homocoupling of my boronic acid. How can I minimize this?

A6: These side reactions compete with the desired cross-coupling and are often linked to moisture, oxygen, or suboptimal reaction rates.

  • Cause 1: Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), removing it from the catalytic cycle.[1] This is a known decomposition pathway for electron-deficient heteroaryl boron reagents.[2]

    • Solution: Use anhydrous solvents and ensure your base is thoroughly dried.[1] Sometimes, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[7]

  • Cause 2: Homocoupling: This side reaction is often exacerbated by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[7]

    • Solution: The most critical step is the rigorous exclusion of oxygen. Improve your degassing procedure and maintain a positive pressure of inert gas throughout the reaction.[7] Using a direct Pd(0) source may also reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[7]

Recommended Catalyst Systems & Protocols

While optimization is always necessary, the following tables provide robust starting points for common cross-coupling reactions.

Table 1: Recommended Starting Conditions for Cross-Coupling
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-3)SPhos or XPhos (4-6)K₃PO₄ or Cs₂CO₃ (2-3)1,4-Dioxane / H₂O (10:1)80–100
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos or RuPhos (4)NaOt-Bu or LiHMDS (1.5-2.5)Toluene or Dioxane80–110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)CuI (co-catalyst, 1-5)Et₃N or DIPEA (2-4)THF or DMF60–100
Diagram 1: Troubleshooting Workflow for Failed Cross-Coupling

G cluster_solutions Potential Solutions start Reaction Failed (Low or No Conversion) check_inert 1. Check Inert Atmosphere - Was degassing thorough? - Was setup leak-proof? start->check_inert check_reagents 2. Check Reagents - Are solvents anhydrous? - Is the base dry and pure? check_inert->check_reagents If atmosphere was good sol_inert Re-run with rigorous degassing (Ar sparge) check_inert->sol_inert check_catalyst 3. Re-evaluate Catalyst System - Is the ligand appropriate? (e.g., bulky phosphine) check_reagents->check_catalyst If reagents are pure sol_reagents Use freshly dried solvents & base check_reagents->sol_reagents optimize 4. Optimize Conditions - Increase temperature? - Change base or solvent? check_catalyst->optimize If system seems correct sol_catalyst Switch to XPhos, SPhos, or RuPhos ligand check_catalyst->sol_catalyst sol_optimize Screen K3PO4 vs Cs2CO3; Toluene vs Dioxane optimize->sol_optimize success Successful Coupling sol_inert->success sol_reagents->success sol_catalyst->success sol_optimize->success

Caption: A logical workflow to diagnose and solve common issues.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology that should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Substrate and Solvent Addition: Under a positive pressure of inert gas, add (3-Bromo-5-fluoropyridin-4-yl)methanamine (1.0 equiv.). Then, add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of 0.1–0.2 M with respect to the limiting reagent.[4]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle & Substrate-Specific Challenges

G cluster_reactants Reactants cluster_challenges Challenges with Substrate pd0 Pd(0)L2 pdiic Reductive Elimination complex1 R¹-Pd(II)L₂(X) pd0->complex1 Ar-X pdiia Oxidative Addition pdiib Transmetalation complex2 R¹-Pd(II)L₂(R²) complex1->complex2 [R-B(OH)₃]⁻ complex2->pd0 R¹-R² product R¹-R² complex2->product aryl_halide Ar-Br (Substrate) aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->complex1 poisoning Catalyst Poisoning: Pyridine & -CH₂NH₂ can bind to Pd(0) poisoning->pd0 protodeboronation Protodeboronation: H₂O attacks R-B(OH)₂ protodeboronation->boronic_acid

Caption: The Suzuki cycle with key points of interference for this substrate.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.). BenchChem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.). BenchChem.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines - Benchchem. (n.d.). BenchChem.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). National Institutes of Health.
  • Suzuki Coupling. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). National Institutes of Health.
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. (n.d.). BenchChem.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides | Organic Letters - ACS Publications. (2007, March 17). ACS Publications.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). The Nobel Prize.
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC. (n.d.). National Institutes of Health.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). National Institutes of Health.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT.
  • Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). National Institutes of Health.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.). National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Integrity Maintenance of (3-Bromo-5-fluoropyridin-4-yl)methanamine

Topic: Preventing Dehalogenation & Degradation during Synthesis and Application Molecule ID: (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) Support Tier: Senior Application Scientist Level Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation & Degradation during Synthesis and Application Molecule ID: (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) Support Tier: Senior Application Scientist Level

Introduction: The Stability Paradox

Welcome to the technical support hub for (3-Bromo-5-fluoropyridin-4-yl)methanamine . This scaffold is a critical intermediate in kinase inhibitor discovery, valued for its dense functionalization potential. However, it presents a "Stability Paradox":

  • The C-Br bond (Position 3) is the desired handle for downstream cross-coupling but is highly susceptible to protodehalogenation (replacement by H) during synthesis or metal-catalyzed reactions.

  • The C-F bond (Position 5) activates the ring but renders the system prone to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions.
    

This guide provides field-proven protocols to navigate these competing reactivities.

Module 1: Synthesis & Reduction (Critical Control Point)

Current Status: You are synthesizing the methanamine from 3-bromo-5-fluoroisonicotinonitrile . Issue: Standard hydrogenation (Pd/C,


) causes rapid debromination, yielding the non-functionalized pyridyl methanamine.
Q1: How do I reduce the nitrile to the amine without cleaving the C-Br bond?

Recommendation: Do NOT use Palladium on Carbon (Pd/C). Pd/C is non-selective for this substrate; the rate of oxidative addition into the C-Br bond often exceeds or competes with nitrile reduction.

Validated Solution: Use a Borane-Tetrahydrofuran (


)  reduction. Borane acts as an electrophilic reducing agent, selectively reducing the nitrile to the amine without interacting with the electron-poor aryl halide.
Protocol: Chemoselective Borane Reduction
  • Reagents: 3-bromo-5-fluoroisonicotinonitrile (1.0 eq),

    
     (1.0 M solution, 2.5 eq), Methanol (excess).
    
  • Conditions: Anhydrous THF,

    
    .
    
StepActionTechnical Rationale
1 Dissolve nitrile in anhydrous THF under

. Cool to

.
Low temp prevents uncontrolled exotherms upon borane addition.
2 Add

dropwise over 30 mins.
Gradual addition maintains stoichiometry; Borane coordinates to the nitrile nitrogen first.
3 Warm to RT and stir for 4–16 h. Monitor via LCMS.[1][2]Checkpoint: Look for the Boron-amine complex (often moves differently on TLC).
4 Quench: Cool to

. Add MeOH slowly.
Destroys excess hydride. Caution: Hydrogen gas evolution.
5 Acid Hydrolysis: Add HCl in MeOH/Dioxane; heat to

for 1 h.
Breaks the stable Boron-Nitrogen bond to release the free amine salt.
6 Neutralize with solid

or weak base.
Avoid strong NaOH to prevent

on the Fluorine.

Alternative: If Borane is unavailable, use Raney Cobalt (washed neutral) at low pressure (1-3 bar) and low temp (


). Avoid Raney Nickel as it is more aggressive toward C-Br bonds.

Module 2: Cross-Coupling & Functionalization

Current Status: You are performing a Suzuki or Buchwald-Hartwig coupling on the C-Br position. Issue: You observe Hydrodehalogenation (Product Mass - 79/81 amu + 1 amu).

Q2: Why is my bromine being replaced by hydrogen during coupling?

Root Cause: This is Protodehalogenation . It occurs when the oxidative addition intermediate (


) undergoes transmetallation too slowly, or if a hydride source is present.
  • Mechanism:

    
    -Hydride elimination from ligands or solvent, or direct reduction by base/alcohol.
    
Troubleshooting Workflow: The "Bulky-Dry" Strategy

Use the following logic to optimize your reaction conditions.

G Start Issue: Protodehalogenation observed (Mass = M-Br+H) CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAlcohol Is solvent an Alcohol (MeOH, EtOH, iPrOH)? CheckSolvent->IsAlcohol SwitchSolvent Switch to Aprotic: Dioxane, Toluene, or DMF IsAlcohol->SwitchSolvent Yes (Hydride Source) CheckBase 2. Check Base Strength IsAlcohol->CheckBase No SwitchSolvent->CheckBase IsStrongBase Is Base Strong? (KOtBu, NaOH, NaH) CheckBase->IsStrongBase SwitchBase Switch to Mild Inorganic: K3PO4 or Cs2CO3 IsStrongBase->SwitchBase Yes (Promotes Pd-H) CheckLigand 3. Ligand Selection IsStrongBase->CheckLigand No SwitchBase->CheckLigand RecLigand Use Bulky, Electron-Rich Ligands: XPhos, RuPhos, or BrettPhos CheckLigand->RecLigand Accelerate Reductive Elimination

Caption: Decision tree for eliminating protodehalogenation pathways in halogenated pyridine couplings.

Q3: Which catalyst system is best for this specific scaffold?

Recommendation: Pd(OAc)2 + XPhos or Pd-RuPhos G3/G4 .

  • Why: These bulky, electron-rich biaryl phosphine ligands facilitate extremely fast reductive elimination. This outcompetes the slower side-reaction pathways that lead to dehalogenation.

  • Base: Use Potassium Phosphate (

    
    ) .[2][3] It is mild enough to prevent hydrolysis of the pyridine ring but strong enough to activate boronic acids.
    

Module 3: Storage & Handling FAQs

Q4: Can I store the free base amine, or should I make a salt?

Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .

  • Reasoning: The free base methanamine has a lone pair that can react with atmospheric

    
     (forming carbamates) or undergo slow self-condensation if the ring is sufficiently activated. The salt form "locks" the nitrogen, preventing these degradation pathways.
    
  • Storage Conditions: Desiccated,

    
    , protected from light. (Halopyridines can be light-sensitive).
    
Q5: Is the Fluorine at position 5 stable?

Risk Assessment: Generally stable, UNLESS you expose it to:

  • Strong Nucleophiles: Alkoxides (

    
    ), Thiolates (
    
    
    
    ), or Azides (
    
    
    ) in hot DMF/DMSO.
  • Mechanism: The Nitrogen in the pyridine ring withdraws electron density, making the C-F bond susceptible to

    
    .
    
  • Prevention: If you must use a nucleophile to react with the amine (e.g., amide coupling), keep the pH neutral/mildly basic (pH 8-9) and avoid heating above

    
    .
    

Summary of Critical Parameters

ParameterDO DO NOT
Reduction Borane-THF,

, or Raney Cobalt
Pd/C +

,

(too harsh)
Coupling Base

,

,


,

,

Coupling Ligand XPhos, RuPhos, SPhos

,

(often too slow)
Solvent Anhydrous Dioxane, Toluene, THFAlcohols (MeOH/EtOH) in coupling steps

References

  • BenchChem Technical Support. How to avoid debromination in pyridine coupling reactions. Retrieved from BenchChem.com. Link

  • Organic Chemistry Portal. Synthesis of Amines by Reduction of Nitriles.[4] (Discusses Borane selectivity). Link

  • ChemicalBook. (3-Bromo-5-fluoropyridin-4-yl)methanamine Product Properties & Safety.Link

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. (Ligand selection for deactivated halides). Link

  • Santa Cruz Biotechnology. 3-Bromo-5-fluoropyridine Derivatives Handling.[5]Link

Sources

Reference Data & Comparative Studies

Validation

Comparing Synthetic Routes to Functionalized Fluoropyridines

Executive Summary: The Fluorine Privilege in Pyridine Chemistry Fluorinated pyridines are not merely structural scaffolds; they are reactive platforms where the fluorine atom dictates chemical behavior through two distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Privilege in Pyridine Chemistry

Fluorinated pyridines are not merely structural scaffolds; they are reactive platforms where the fluorine atom dictates chemical behavior through two distinct electronic effects: strong inductive withdrawal (-I) and resonance donation (+R) .

For the medicinal chemist, the strategic challenge lies in selecting a route that either utilizes the fluorine as a leaving group, leverages it as a directing group, or preserves it as a metabolic blocker. This guide compares three distinct methodologies—Nucleophilic Aromatic Substitution (


), Directed Ortho Metalation (DoM), and Transition Metal-Catalyzed Cross-Coupling—providing the experimental logic required to navigate these orthogonal pathways.

Strategic Overview: Three Pathways, Three Outcomes

FeatureMethod A:

Method B: DoM Method C: Cross-Coupling
Role of Fluorine Leaving Group (Active)Directing Group (Active)Bystander (Passive/Inert)
Primary Reagent Nucleophile (Amine, Thiol, Alkoxide)Strong Base (LDA, LiTMP)Pd Catalyst + Organometallic
Regioselectivity Ortho/Para to NitrogenOrtho to Fluorine (C3/C4)At C-Br/C-Cl/C-I sites
Key Intermediate Meisenheimer Complex (

-anion)
Lithiated Species (Carbanion)Organopalladium (Oxidative Addition)
Ideal For Introducing Heteroatoms (N, O, S)Introducing Carbon ElectrophilesBiaryl/Alkenyl formation

Method A: Nucleophilic Aromatic Substitution ( )

The "Nucleophilic" Approach [1][2][3][4][5][6]

Mechanism & Causality

Unlike benzene, the electron-deficient pyridine ring is naturally primed for nucleophilic attack. The presence of a fluorine atom at the 2- or 4-position dramatically accelerates this rate—often by orders of magnitude compared to chlorine or bromine.

  • Why Fluorine? Although the C-F bond is strong, the rate-determining step in

    
     is the initial nucleophilic attack, not bond breaking.[1][6] The high electronegativity of fluorine lowers the energy of the transition state leading to the anionic Meisenheimer intermediate .
    
  • Selectivity: Substitution occurs preferentially at positions ortho or para to the ring nitrogen, where the negative charge can be delocalized onto the nitrogen atom.[3]

Experimental Protocol: Amination of 2-Fluoropyridine

Objective: Synthesis of 2-morpholinopyridine via


.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[7]

  • Morpholine (1.2 equiv)[6]

  • 
     (2.0 equiv) - Acts as an HF scavenger.
    
  • Solvent: tert-Amyl alcohol (Anhydrous) - High boiling point, poor nucleophile.

Step-by-Step Workflow:

  • Setup: Charge a dried reaction vial with 2-fluoropyridine (1.0 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Addition: Add tert-amyl alcohol (5 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the vessel and heat to 110°C for 12 hours.

    • Note: Monitoring by TLC/LCMS is crucial. The disappearance of the starting fluoride is usually clean.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
    

Self-Validating Checkpoint: If the reaction stalls, check the solvent dryness. Water can deactivate the nucleophile or hydrolyze the fluoride to a pyridone (OH substitution).

Method B: Directed Ortho Metalation (DoM)

The "Electrophilic" Approach

Mechanism & Causality

DoM utilizes the acidity of the ring protons. A strong base (alkyllithium) coordinates to a Lewis basic site (Directing Metalation Group, DMG) and deprotonates the nearest ortho proton.

  • The "Fluorine Effect": Fluorine acts as a weak DMG via coordination but a strong acidifying group via induction. In 2-fluoropyridine, lithiation occurs exclusively at C3 (the position adjacent to F).

  • Critical Risk: Nucleophilic attack of the base onto the pyridine ring (Chichibabin-type reaction) competes with deprotonation. To prevent this, low temperatures (-78°C) and hindered bases (LDA, LiTMP) are mandatory.

Experimental Protocol: C3-Functionalization of 2,6-Difluoropyridine

Objective: Synthesis of 2,6-difluoro-3-iodopyridine.

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv) - Must be fresh or prepared in situ.

  • Iodine (

    
    ) (1.2 equiv)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Base Preparation: In a flame-dried Schlenk flask under

    
    , add diisopropylamine (1.2 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
    
  • Lithiation: Add 2,6-difluoropyridine (1.0 equiv) dropwise to the LDA solution at -78°C .

    • Critical: Stir for exactly 45-60 minutes at -78°C. Do not warm. Warming causes the lithiated species to attack a non-lithiated pyridine, leading to dimerization or amination byproducts.

  • Quench: Add a solution of

    
     (1.2 equiv) in THF dropwise at -78°C. The solution typically decolorizes as the iodine reacts.
    
  • Workup: Allow to warm to RT. Quench with saturated

    
     (to remove excess iodine) and extract with 
    
    
    
    .

Self-Validating Checkpoint: If you observe "2-fluoro-6-(diisopropylamino)pyridine" in the MS, the temperature was too high, allowing the LDA to act as a nucleophile (


) rather than a base.

Method C: Transition Metal-Catalyzed Cross-Coupling

The "Orthogonal" Approach

Mechanism & Causality

This route exploits the bond dissociation energy difference between C-Br/C-Cl and C-F bonds. Palladium (0) undergoes oxidative addition readily into C-Br or C-I bonds but is generally inert to C-F bonds under standard conditions.

  • Orthogonality: This allows the chemist to functionalize a specific position (e.g., C2-Br) while retaining the fluorine (e.g., C5-F) for its metabolic blocking properties or for a subsequent

    
     step.
    
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-Fluoropyridine

Objective: Synthesis of 2-phenyl-5-fluoropyridine.

Reagents:

  • 2-Bromo-5-fluoropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) - Robust, air-stable catalyst.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Sparge the 1,4-dioxane and aqueous

    
     with nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle.
    
  • Assembly: In a reaction tube, combine the bromide, boronic acid, and Pd catalyst. Add the degassed solvents.[6][8]

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: The C-F bond at C5 will remain intact. C-Br at C2 reacts exclusively.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water.[6][7]

  • Purification: Silica gel chromatography.

Self-Validating Checkpoint: If you see defluorination (hydrodefluorination), the reaction temperature is likely too high (>120°C) or the hydride source is present, but this is rare with standard Suzuki conditions.

Comparative Analysis & Decision Logic

Performance Metrics
Metric

DoMCross-Coupling
Atom Economy High (Loss of HF)Moderate (Loss of H, use of stoichiometric metal)Moderate (Loss of Boronic acid byproduct)
Scalability Excellent (No exotic metals, cheap reagents)Difficult (Cryogenic conditions required)Good (Standard batch reactors, but Pd cost is high)
Substrate Scope Limited to nucleophiles (amines, alcohols)Limited to electrophiles (halogens, aldehydes)Broad (Aryl, Alkenyl, Alkynyl groups)
Safety Profile High (Standard thermal hazards)Low (Pyrophoric organolithiums)Moderate (Heavy metal waste)
Visualizing the Decision Process

Fluoropyridine_Logic Start Target: Functionalized Fluoropyridine Q1 Do you need to REPLACE the Fluorine? Start->Q1 SNAr Method A: SNAr Q1->SNAr Yes (C-N/C-O bond) Q2 Is there a Br/Cl/I present? Q1->Q2 No (Retain F) SNAr_Details Reagent: Amine/Alkoxide Condition: Heat (80-120°C) Selectivity: Ortho/Para to N SNAr->SNAr_Details Coupling Method C: Cross-Coupling Q2->Coupling Yes (Biaryl formation) DoM Method B: DoM Q2->DoM No (C-H Functionalization) Coupling_Details Reagent: Boronic Acid + Pd Condition: Mild Heat (60-80°C) Selectivity: C-Br > C-F Coupling->Coupling_Details DoM_Details Reagent: LDA/LiTMP + Electrophile Condition: Cryogenic (-78°C) Selectivity: Ortho to F (C3) DoM->DoM_Details

Caption: Decision Logic for selecting the synthetic route based on structural requirements and starting material availability.

Reaction_Mechanisms Substrate_F 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate_F->Meisenheimer + Nucleophile Product_SNAr 2-Aminopyridine Meisenheimer->Product_SNAr - F⁻ Substrate_H 2-Fluoropyridine Coordination Coordination Complex (Li...F interaction) Substrate_H->Coordination + LDA (-78°C) Lithiated 3-Lithio-2-fluoropyridine Coordination->Lithiated - H⁺ (Deprotonation) Product_DoM 3-Substituted-2-fluoropyridine Lithiated->Product_DoM + Electrophile

Caption: Mechanistic comparison showing the distinct intermediates: Meisenheimer complex (SNAr) vs. Lithiated species (DoM).

References

  • Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine Source: Journal of the American Chemical Society / NIH [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Journal of the American Chemical Society / NIH [Link]

  • Lithium diisopropylamide-mediated ortholithiation of 2-fluoropyridines: rates, mechanisms, and the role of autocatalysis Source: Journal of the American Chemical Society / PubMed [Link]

  • Directed Ortho Metalation (DoM) Source: Wikipedia [Link]

Sources

Comparative

In vitro evaluation of (3-Bromo-5-fluoropyridin-4-yl)methanamine derivatives

Title: In Vitro Evaluation of (3-Bromo-5-fluoropyridin-4-yl)methanamine Derivatives as Next-Generation SARS-CoV-2 Mpro Inhibitors: A Comparative Guide Executive Summary The rapid mutation of the SARS-CoV-2 virus necessit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Evaluation of (3-Bromo-5-fluoropyridin-4-yl)methanamine Derivatives as Next-Generation SARS-CoV-2 Mpro Inhibitors: A Comparative Guide

Executive Summary

The rapid mutation of the SARS-CoV-2 virus necessitates the continuous development of next-generation antivirals. The Main Protease (Mpro, or 3CLpro) remains a premier therapeutic target due to its highly conserved nature and essential role in viral replication. Recently, derivatives utilizing the (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1780333-78-9) scaffold have emerged as highly potent Mpro inhibitors[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro performance of these novel pyridine-based derivatives against current clinical standards (Nirmatrelvir and Ensitrelvir). This document provides the mechanistic rationale, self-validating experimental protocols, and comparative data required to evaluate these compounds in a preclinical drug discovery setting.

Mechanistic Rationale: Why This Scaffold?

The efficacy of an Mpro inhibitor relies heavily on its ability to occupy the S1 and S2 hydrophobic subpockets of the enzyme.

  • Structural Advantage: The (3-bromo-5-fluoropyridin-4-yl)methanamine moiety serves as an optimized P1/P2 ligand. The bromine and fluorine atoms engage in critical halogen bonding and hydrophobic packing within the Mpro active site, significantly enhancing binding affinity compared to traditional peptidomimetics[1].

  • Vector Projection: The methanamine linker allows for precise spatial orientation, projecting the warhead (whether a reversible covalent nitrile or a non-covalent moiety) directly toward the catalytic dyad (His41/Cys145).

G Entry Viral Entry (ACE2/TMPRSS2) Translation Translation of Polyproteins (pp1a/pp1ab) Entry->Translation Release of RNA Mpro Mpro (3CLpro) Proteolytic Cleavage Translation->Mpro Viral Proteases Replication Viral RNA Replication Complex Mpro->Replication Mature nsps (nsp4-nsp16) Inhibitor (3-Br-5-F-Pyr) Derivatives Inhibitor->Mpro Blocks Cys145

Figure 1: SARS-CoV-2 replication cycle and targeted inhibition of Mpro by pyridine derivatives.

Multiparametric In Vitro Screening Workflow

To ensure high data integrity, the evaluation of these derivatives must follow a self-validating screening cascade.

Workflow Start Compound Synthesis (CAS 1780333-78-9 Core) Enzymatic Biochemical FRET Assay (IC50 Determination) Start->Enzymatic Cellular Antiviral CPE Assay (EC50 in A549-ACE2) Enzymatic->Cellular IC50 < 50 nM Tox Cytotoxicity Profiling (CC50 via ATP Quant) Cellular->Tox Parallel Execution Selectivity Selectivity Index (SI) Calculation (CC50/EC50) Cellular->Selectivity Tox->Selectivity Lead Lead Candidate Selection Selectivity->Lead SI > 100

Figure 2: Multiparametric in vitro screening cascade for evaluating novel Mpro inhibitors.

Protocol 1: Biochemical FRET Assay (Target Engagement)

This assay measures direct enzymatic inhibition using an internally quenched fluorogenic substrate, Dabcyl-KTSAVLQSGFRKME-Edans, which mimics the native nsp4/nsp5 cleavage site[2].

  • Causality & Expertise: The inclusion of 4 mM Dithiothreitol (DTT) in the assay buffer is critical. Mpro relies on a catalytic cysteine (Cys145); without a reducing agent, oxidative dimerization or disulfide formation will artificially abrogate enzyme activity, leading to false-positive inhibition readouts[3].

  • Step-by-Step Methodology:

    • Preparation: Prepare Assay Buffer (20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol).

    • Enzyme Pre-incubation: Dispense 20 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate. Add the (3-Bromo-5-fluoropyridin-4-yl)methanamine derivative in a 10-point serial dilution (e.g., 10 µM down to 0.5 nM). Incubate for 15 minutes at 30°C to allow for steady-state binding.

    • Reaction Initiation: Add 10 µM of the FRET substrate to all wells.

    • Kinetic Readout: Monitor fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) for 60 minutes.

    • Analysis: Calculate the initial velocity (

      
      ) from the linear phase of the reaction. Fit the data to a four-parameter logistic (4PL) regression model to derive the 
      
      
      
      .
Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity

To confirm that biochemical potency translates to cellular efficacy, compounds are tested in a Cytopathic Effect (CPE) reduction assay.

  • Causality & Expertise: Standard Vero E6 cells lack robust TMPRSS2 expression, forcing SARS-CoV-2 to enter via the endosomal pathway (cathepsin L-dependent). This can artificially skew the efficacy profile of some inhibitors. Using A549-ACE2-TMPRSS2 cells ensures physiological viral entry at the plasma membrane, providing

    
     values that accurately translate to in vivo efficacy.
    
  • Self-Validating System: The cytotoxicity (

    
    ) arm is run simultaneously on the same plate architecture using mock-infected cells. This ensures that any observed "antiviral" effect is not simply the compound killing the host cells.
    
  • Step-by-Step Methodology:

    • Cell Seeding: Seed A549-ACE2-TMPRSS2 cells at

      
       cells/well in 384-well plates. Incubate overnight at 37°C, 5% 
      
      
      
      .
    • Compound Addition: Dispense the inhibitor in a 10-point dose-response curve.

    • Parallel Infection/Mock:

      • Efficacy Arm: Infect cells with SARS-CoV-2 (e.g., WA1/2020 isolate) at an MOI of 0.05.

      • Toxicity Arm: Add an equivalent volume of mock media to the parallel wells.

    • Incubation: Incubate for 72 hours.

    • Quantification: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Luminescence directly correlates with the number of viable cells. Calculate

      
       (from infected wells) and 
      
      
      
      (from mock wells).

Comparative Performance Data

The table below summarizes the in vitro profile of an optimized (3-Bromo-5-fluoropyridin-4-yl)methanamine derivative against current clinical standards[3].

CompoundMechanism of ActionMpro

(nM)
SARS-CoV-2

(nM)

(µM)
Selectivity Index (SI)
Nirmatrelvir Reversible Covalent3.174.5>100>1300
Ensitrelvir Non-Covalent13.035.2>100>2800
(3-Br-5-F-Pyr) Deriv. A *Reversible Covalent1.822.4>50>2200

*Representative data for an optimized experimental derivative utilizing the (3-Bromo-5-fluoropyridin-4-yl)methanamine scaffold.

Data Interpretation: The experimental derivative demonstrates superior biochemical potency (


 = 1.8 nM) compared to both Nirmatrelvir and Ensitrelvir. Furthermore, its cellular efficacy (

= 22.4 nM) bridges the gap between biochemical target engagement and cellular penetration, maintaining a robust Selectivity Index (

) that supports further IND-enabling studies.

References

1.[1] WO2024031089A1 - Sars-cov2 main protease inhibitors - Google Patents. Google Patents. URL: 2.[2] Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. ResearchGate. URL:[Link] 3.[3] Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants | mBio. ASM Journals. URL:[Link]

Sources

Validation

Strategic Bioisosteric Replacement Guide: Optimizing (3-Bromo-5-fluoropyridin-4-yl)methanamine

Part 1: Strategic Analysis & Rationale The Scaffold Context (3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) represents a privileged fragment in kinase inhibitor design. The 4-aminomethyl-pyridine core often...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Rationale

The Scaffold Context

(3-Bromo-5-fluoropyridin-4-yl)methanamine (CAS: 1780333-78-9) represents a privileged fragment in kinase inhibitor design. The 4-aminomethyl-pyridine core often serves as a hinge-binding motif or a vector into the solvent-exposed region of the ATP-binding pocket.

The 3-Bromo substituent is the critical pivot point. While often introduced as a synthetic handle (for Suzuki/Buchwald couplings), it frequently remains in final drug candidates to fill hydrophobic pockets or engage in halogen bonding . However, the bromine atom carries liabilities:

  • Molecular Weight (MW): Adds ~80 Da, taxing "ligand efficiency."

  • Lipophilicity: Increases LogP, potentially hurting solubility.

  • Sigma-Hole Interactions: While potentially beneficial for binding, the electron-deficient region (sigma-hole) on Br can lead to non-specific protein binding.

The Bioisosteric Mandate

Replacing the bromo group requires a multi-parametric optimization strategy. We are not just swapping atoms; we are modulating the electronic landscape of the pyridine ring and the pKa of the adjacent amine.

Key Replacement Candidates:

  • Chloro (Cl): The "Safe" Isostere. Reduces MW and steric bulk while maintaining electron-withdrawing character.

  • Methyl (CH₃): The "Metabolic" Probe. Similar Van der Waals radius to Br but electronically distinct (donor vs. acceptor).

  • Trifluoromethyl (CF₃): The "Shield." Increases metabolic stability and lipophilicity; strongly electron-withdrawing.

  • Cyano (CN): The "Polar" Reach. Linear geometry, H-bond acceptor capability, and reduced lipophilicity.

Part 2: Comparative Performance Analysis

The following data synthesizes physicochemical parameters critical for decision-making.

Table 1: Physicochemical Profile of Bioisosteres

Comparison relative to the parent Bromo-analog.

Substituent (R)VdW Radius (Å)Electronegativity (Pauling)

(Hammett)*

LogP (approx)
Key Feature
-Br (Parent) 1.85 2.96 0.39 0.0 Halogen Bond Donor
-Cl1.753.160.37-0.15Lower MW, similar electronics
-CH₃2.002.55-0.07-0.10Electron donor, oxidation liability
-CF₃2.703.00+0.43+0.50Metabolic block, steric bulk
-CN~1.70 (length)3.040.56-0.80H-bond acceptor, polar
-Cyclopropyl~2.75N/A-0.05+0.203D-shape, sp³ character

*Hammett values are approximate for the pyridine meta-position relative to the ring nitrogen.

Table 2: Predicted Biological Impact (Representative Kinase Model)

Based on SAR trends for 4-aminopyridine scaffolds in ATP-competitive pockets.

Metric-Br (Baseline)-Cl Variant-CH₃ Variant-CN Variant
Potency (IC₅₀) < 10 nM ~ 10-50 nM > 100 nM ~ 5-20 nM
Mechanism Halogen bond to backbone C=OWeaker halogen bondSteric fit only; loss of electronic gripH-bond interaction; shape mismatch risk
Metabolic Stability (t½) ModerateHighLow (Benzylic oxidation risk)Moderate (Hydrolysis risk)
Solubility LowModerateModerateHigh

Expert Insight: If the Br is engaging in a halogen bond (e.g., with a backbone carbonyl in the hinge region), replacing it with CH₃ will likely kill potency due to the loss of the sigma-hole interaction. Replacing it with CN might rescue potency if the cyano nitrogen can pick up a hydrogen bond from a backbone NH or water molecule.

Part 3: Decision Logic & Visualization

Diagram 1: Bioisostere Selection Decision Tree

This flowchart guides the chemist through the selection process based on the specific liability of the parent Bromo-compound.

BioisostereLogic Start Challenge: Optimize (3-Br-5-F-pyridin-4-yl)methanamine Issue_Metab Issue: Metabolic Instability? Start->Issue_Metab Issue_Sol Issue: Poor Solubility? Start->Issue_Sol Issue_Pot Issue: Potency/Selectivity? Start->Issue_Pot Sol_CF3 Select -CF3 (Blocks metabolism, adds lipophilicity) Issue_Metab->Sol_CF3 Block oxidative sites Sol_CN Select -CN (Lowers LogP, adds H-bond acceptor) Issue_Sol->Sol_CN Reduce LogP Sol_Cl Select -Cl (Conservative steric change) Issue_Pot->Sol_Cl Maintain electronics Sol_Cyc Select -Cyclopropyl (Adds sp3 character, shape change) Issue_Pot->Sol_Cyc Explore 3D space

Caption: Decision matrix for prioritizing bioisosteric replacements based on specific pharmacological liabilities.

Part 4: Experimental Protocols (Self-Validating Systems)

These protocols utilize the parent bromide as the starting material. All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Protocol A: Palladium-Catalyzed Methylation (Br → Me)

Objective: Introduce the methyl bioisostere using a Suzuki-Miyaura coupling.

Reagents:

  • Substrate: (3-Bromo-5-fluoropyridin-4-yl)methanamine (protected as Boc-derivative recommended to prevent catalyst poisoning).

  • Boronate: Methylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Workflow:

  • Protection (Validating Step): Protect the primary amine with Boc₂O. Check LCMS: Mass shift +100 Da.

  • Coupling: Charge a microwave vial with the Boc-protected substrate (1.0 mmol), Methylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Inerting: Seal and purge with Argon for 5 minutes. Add degassed Dioxane/Water (5 mL).

  • Reaction: Heat at 100°C for 4 hours (or 120°C microwave for 30 min).

  • Validation: Monitor by TLC/LCMS. Look for disappearance of Br-isotope pattern (1:1 doublet) and appearance of M+H peak (Parent - Br + 15).

  • Deprotection: Treat crude with TFA/DCM (1:1) for 1 hour. Concentrate and purify by SCX-2 cartridge or Prep-HPLC.

Protocol B: Rosenmund-von Braun Cyanation (Br → CN)

Objective: Introduce the cyano group to lower LogP and add a polar handle.

Reagents:

  • Substrate: (3-Bromo-5-fluoropyridin-4-yl)methanamine (Boc-protected).

  • Source: Zinc Cyanide (Zn(CN)₂, 0.6 equiv).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Argon flow, combine Boc-substrate (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (18 mg), and Xantphos (23 mg) in a vial.

  • Solvation: Add anhydrous DMF (4 mL). Note: DMF must be dry to prevent hydrolysis to amide.

  • Reaction: Heat to 120°C for 12 hours.

  • Quench (Safety Critical): Cool to RT. Dilute with EtOAc and wash with dilute FeSO₄ or NaOCl to quench excess cyanide traces (Validation: Prussian Blue test if unsure).

  • Purification: Flash chromatography (Hex/EtOAc).

  • Deprotection: Standard TFA/DCM deprotection.

Diagram 2: Synthetic Workflow

This diagram visualizes the divergent synthesis from the common bromide intermediate.

SynthesisPath SM 3-Br-5-F-Pyridine Scaffold Prot Boc-Protection SM->Prot Boc2O Path_Me Suzuki Coupling (MeB(OH)2, Pd) Prot->Path_Me Path_CN Pd-Cyanation (Zn(CN)2, Pd/Xantphos) Prot->Path_CN Path_CF3 Trifluoromethylation (TMS-CF3, CuI) Prot->Path_CF3 Prod_Me Methyl Analog Path_Me->Prod_Me 1. Heat 2. TFA Prod_CN Cyano Analog Path_CN->Prod_CN 1. 120°C 2. TFA Prod_CF3 CF3 Analog Path_CF3->Prod_CF3 1. AgF 2. TFA

Caption: Divergent synthetic pathways for accessing key bioisosteres from the common bromide precursor.

References

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry: A Practical Guide. Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

  • Chemspace. (2025).[1][2] Bioisosteric Replacements - Chemspace.

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-5-fluoropyridine.

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthetic (3-Bromo-5-fluoropyridin-4-yl)methanamine by HPLC

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (3-Bromo-5-fluoropyridin-4-yl)methanamine, a key building block in the development of novel therapeutics. The methodologies and data presented herein are designed to equip researchers with the necessary tools to make informed decisions for their analytical strategies.

The Critical Role of Purity in Drug Synthesis

(3-Bromo-5-fluoropyridin-4-yl)methanamine is a substituted pyridine derivative whose structural integrity is crucial for the successful synthesis of downstream targets. Impurities, which can arise from starting materials, by-products, or degradation products, can have a significant impact on the yield, purity, and safety of the final API.[1][2] Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure, but a critical component of the entire drug development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3] A well-developed reversed-phase HPLC method can effectively separate the main compound from a wide range of potential impurities.

Understanding the Method: A Senior Application Scientist's Perspective

The choice of a reversed-phase HPLC method for (3-Bromo-5-fluoropyridin-4-yl)methanamine is based on the molecule's moderate polarity. The methanamine group provides a basic handle, while the bromofluoro-substituted pyridine ring contributes to its hydrophobicity. This allows for good retention and separation on a non-polar stationary phase, such as C18, with a polar mobile phase.

The inclusion of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is a critical consideration. The basic nitrogen on the pyridine ring and the primary amine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[4] By maintaining a low pH, these basic functional groups are protonated, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks, which are essential for accurate quantification.

A gradient elution is often preferred over an isocratic one for purity analysis. This is because impurities can have a wide range of polarities. A gradient method, where the organic solvent concentration is increased over time, allows for the elution of both more polar and less polar impurities within a reasonable timeframe, ensuring a comprehensive purity profile.[5]

Experimental Protocol: HPLC Purity Analysis

This protocol is a robust starting point for the purity analysis of (3-Bromo-5-fluoropyridin-4-yl)methanamine. Method optimization may be necessary depending on the specific impurity profile of the synthesized batch.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the (3-Bromo-5-fluoropyridin-4-yl)methanamine sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Workflow for the HPLC purity analysis of (3-Bromo-5-fluoropyridin-4-yl)methanamine.
Potential Impurities

Based on a likely synthetic route starting from 3-bromo-5-fluoropyridine, potential impurities could include:

  • Starting Materials: Unreacted 3-bromo-5-fluoropyridine.

  • Isomeric Impurities: Positional isomers formed during the synthesis.

  • By-products: Compounds formed from side reactions, such as over-alkylation or dimerization.

  • Degradation Products: The methanamine moiety could be susceptible to oxidation.

A well-resolved HPLC method should be able to separate the main peak from these potential impurities.[6]

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary or preliminary data.

FeatureHPLCGas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]Adsorption on a solid stationary phase with a liquid mobile phase.
Resolution High to Very HighVery HighLow to Moderate
Quantification ExcellentGood (with appropriate standards)Semi-quantitative at best
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Volatility Req. Not requiredRequiredNot required
Derivatization Rarely neededMay be required to increase volatilityNot required
Key Advantage Robustness and versatility for a wide range of compounds.Definitive identification through mass spectra.Speed, low cost, and simplicity for reaction monitoring.
Limitation Higher cost of instrumentation and solvents.Not suitable for non-volatile or thermally labile compounds.Limited resolution and quantification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification of impurities based on their mass spectra. However, (3-Bromo-5-fluoropyridin-4-yl)methanamine, with its primary amine and potential for hydrogen bonding, may have limited volatility. Derivatization to a less polar and more volatile analogue might be necessary, adding a step to the sample preparation and potentially introducing new impurities.[7]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for a qualitative assessment of purity and for monitoring the progress of a chemical reaction. It can quickly indicate the presence of major impurities. However, its lower resolution and sensitivity make it unsuitable for the accurate quantification of low-level impurities.

Decision_Tree start Purity Analysis of (3-Bromo-5-fluoropyridin-4-yl)methanamine q1 Need for Quantitative Data? start->q1 hplc Use HPLC q1->hplc Yes tlc Use TLC for preliminary screening q1->tlc No q2 Are Impurities Volatile & Thermally Stable? gcms Consider GC-MS (may require derivatization) q2->gcms Yes hplc2 Use HPLC as primary method q2->hplc2 No/Uncertain hplc->q2

Decision tree for selecting an analytical method.

Conclusion

For the comprehensive and accurate purity analysis of (3-Bromo-5-fluoropyridin-4-yl)methanamine, a validated reversed-phase HPLC method is the most reliable and robust choice. It provides the necessary resolution, sensitivity, and quantitative capability to ensure the quality of this critical pharmaceutical intermediate. While techniques like GC-MS and TLC have their specific applications, they do not offer the same level of comprehensive purity assessment as HPLC for this particular compound. The adoption of a well-developed HPLC method, as outlined in this guide, will contribute significantly to the integrity and success of the drug development process.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Pol Pharm, 62(1), 3-10. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • AHL Labnote 59. (2019, May). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • SCISPEC. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Waters Corporation. (2024). Scaling Reverse-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) Methods to HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. Retrieved from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. 23, 4915-4919. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Springer. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Chromatographia, 80, 847-854. Retrieved from [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE. 11(9), 623-636. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. Retrieved from [Link]

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Safety & Regulatory Compliance

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